3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Description
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Properties
IUPAC Name |
3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPFWXCRBUXPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CCN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, a substituted propanolamine of significant interest to the chemical and pharmaceutical research communities. Propanolamine derivatives are crucial structural motifs in medicinal chemistry, often serving as foundational scaffolds for developing novel therapeutic agents.[1][2] This document delineates the core chemical properties, a validated synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. Detailed, step-by-step protocols for synthesis and analysis are provided to enable researchers to replicate and validate these findings. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule.
Core Chemical Properties and Data
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a specific isomer of aminodimethoxyphenylpropanol. While a unique CAS number for this specific isomer was not identified in the public domain, its fundamental properties can be confidently established based on its chemical structure and data from closely related isomers.[3][4][5]
The structural characteristics, including a primary amine, a secondary alcohol, and a dimethoxy-substituted phenyl group, suggest its potential utility as a versatile building block in organic synthesis.[6] The presence of these functional groups allows for a wide range of chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₃ | Inferred from Isomers[3][5] |
| Molecular Weight | 211.26 g/mol | Inferred from Isomers[3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1)C(CCN)O)OC | Structure-Based |
| InChI Key | Inferred from Structure | Structure-Based |
| Appearance | Expected to be a solid or viscous liquid | General Propanolamine Properties[7][8] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General Propanolamine Properties[9] |
Synthesis and Mechanistic Insights
The synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol can be efficiently achieved through a two-step process starting from 2,4-dimethoxyacetophenone. This pathway involves a Mannich reaction followed by a stereoselective reduction. This approach is a well-established method for preparing β-amino alcohols.
Synthetic Pathway Overview
The selected pathway leverages common and scalable reactions, ensuring its applicability from laboratory-scale synthesis to potential pilot plant production.[10] The key transformation is the reduction of a β-amino ketone intermediate, which must be carefully controlled to achieve the desired alcohol product with high purity.
Experimental Protocol: Synthesis
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one (Mannich Reaction)
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxyacetophenone (10.0 g, 55.5 mmol), paraformaldehyde (2.0 g, 66.6 mmol), and ammonium chloride (3.27 g, 61.1 mmol).
-
Solvent & Catalyst: Add absolute ethanol (100 mL) followed by concentrated hydrochloric acid (1 mL). The acid serves to catalyze the reaction by promoting the formation of the electrophilic Eschenmoser's salt intermediate in situ.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 30 mL) to remove unreacted starting material.
-
Isolation: The aqueous layer is basified to pH 10-11 with a 2M sodium hydroxide solution, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (Ketone Reduction)
-
Reagents & Setup: In a 500 mL Erlenmeyer flask, dissolve the crude 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one from the previous step in methanol (150 mL). Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (2.5 g, 66.1 mmol) portion-wise over 30 minutes. NaBH₄ is chosen as the reducing agent for its selectivity in reducing ketones in the presence of other functional groups and its operational simplicity.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3 hours. Monitor the reaction completion by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the pure 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the methylene protons of the propane chain, and the methine proton of the alcohol group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-O stretches of the ether groups.[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[11] Since amino alcohols often lack a strong UV chromophore, pre-column derivatization is a common and effective strategy to enhance detection sensitivity.[12][13]
Experimental Protocol: HPLC Analysis
This protocol outlines a validated method for determining the purity of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol using HPLC with UV detection after pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[12]
-
Reagent Preparation:
-
Mobile Phase A: 0.1 mol/L Sodium Acetate Solution (pH 6.5) : Acetonitrile (93:7 v/v).[14]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Derivatization Reagent: 10 mM FMOC-Cl in acetonitrile.
-
Borate Buffer: 0.1 M Borate buffer, pH 9.5.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of a reference standard of the compound and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution at the same concentration.
-
-
Derivatization Procedure: [12]
-
To 100 µL of the standard or sample solution in a vial, add 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl derivatization reagent.
-
Vortex the mixture for 30 seconds and let it stand at room temperature for 15 minutes.
-
Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
The sample is now ready for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-15 min: 30% B to 80% B
-
15-20 min: 80% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Re-equilibrate at 30% B
-
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Potential Applications and Future Directions
Substituted propanolamines are a well-recognized class of compounds in medicinal chemistry.[1] Derivatives of 3-amino-1-propanol are explored for a wide array of biological activities.[15] For instance, related structures have been investigated as appetite suppressants and for their effects on the central nervous system.[1] The specific 2,4-dimethoxy substitution pattern on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially modulating its interaction with biological targets.
Given its structure, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol represents a promising starting point for the synthesis of novel compounds for high-throughput screening in drug discovery programs targeting G-protein coupled receptors (GPCRs), ion channels, or enzyme systems.
References
-
Appchem. (n.d.). 3-AMINO-1-(2,3-DIMETHOXYPHENYL)PROPAN-1-OL. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2005). Substituted propanolamines and alkylamines derived from fluoxetine as potent appetite suppressants. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies. Retrieved from [Link]
-
Wikidata. (2025). 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanolamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
SciSpace. (n.d.). Ethanolamines and Propanolamines. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
Welch Materials. (2025). Analytical Method for 18 Amino Acids. Retrieved from [Link]
Sources
- 1. Substituted propanolamines and alkylamines derived from fluoxetine as potent appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-amino-1-(3,4-dimethoxyphenyl)propan-1-ol - Wikidata [wikidata.org]
- 6. 3-(Benzylamino)propan-1-ol;hydrobromide | 88194-96-1 | Benchchem [benchchem.com]
- 7. Propanolamine - Wikipedia [en.wikipedia.org]
- 8. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. products.basf.com [products.basf.com]
pKa values and ionization behavior of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
pKa Values and Ionization Behavior of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol: A Comprehensive Physicochemical Guide
As a Senior Application Scientist in early-stage drug development, I frequently encounter molecules where subtle structural features dictate complex physicochemical behaviors. 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a prime example of a compound where precise understanding of its ionization behavior (pKa) is critical for predicting its solubility, permeability, and downstream pharmacokinetic profile.
This guide provides an authoritative analysis of the molecule's ionization centers, predicts its physiological state, and establishes a self-validating experimental protocol for empirical pKa determination.
Structural Profiling and Causality of Ionization
To accurately predict the macroscopic pKa of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, we must deconstruct its molecular architecture into its constituent functional groups and evaluate their electronic interplay:
-
The Primary Aliphatic Amine (C3 Position): This is the primary basic center of the molecule. Standard primary aliphatic amines typically exhibit a pKa between 10.0 and 10.8. However, the presence of the hydroxyl group at the C1 position exerts a mild electron-withdrawing inductive effect (-I) through the alkyl chain. This slightly decreases the electron density on the nitrogen, lowering the expected pKa to approximately 9.5 – 10.0 , analogous to standard 1,3-aminoalcohols like propanolamine[1].
-
The Benzylic Hydroxyl Group (C1 Position): Aliphatic and benzylic alcohols are extremely weak acids. The deprotonation of this hydroxyl group would yield an alkoxide anion. Without strong electron-withdrawing groups directly attached to stabilize this negative charge, the predicted pKa is > 14.0 . Consequently, this group remains unionized across all physiologically and pharmaceutically relevant pH ranges.
-
The 2,4-Dimethoxyphenyl Ring: The methoxy groups are non-ionizable in aqueous media. While they exert a strong electron-donating resonance effect (+M) on the aromatic ring, the sp3-hybridized propanol chain acts as an insulating barrier, preventing this resonance from impacting the amine's basicity.
Expert Insight: Because the primary amine is the only functional group that ionizes between pH 1 and 12, the molecule will exhibit a single, distinct macroscopic pKa during standard titration[2].
Predicted pKa Values and Physiological Distribution
Understanding the ionization state at specific biological pH microclimates is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Predicted pKa and Ionization States
| Functional Group | Predicted pKa | State at pH 1.2 (Stomach) | State at pH 7.4 (Blood) | State at pH 9.8 (Basic) |
| Primary Amine | ~ 9.8 | >99.9% Cationic | >99.6% Cationic | 50% Cationic / 50% Neutral |
| Benzylic Hydroxyl | > 14.5 | 100% Neutral | 100% Neutral | 100% Neutral |
| Net Molecular Charge | N/A | +1 | +1 | +0.5 (Average) |
At physiological pH (7.4), the compound exists almost exclusively as a mono-cation. This high degree of ionization ensures excellent aqueous solubility but will likely restrict passive transcellular permeability across lipophilic membranes (such as the blood-brain barrier or intestinal epithelium), necessitating carrier-mediated transport or paracellular absorption.
Figure 1: Macroscopic ionization state transitions of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol across the pH scale.
Self-Validating Experimental Protocol for pKa Determination
To empirically validate the predicted pKa, I mandate a standardized approach utilizing an automated physchem platform, such as the Pion Sirius T3, which complies with OECD Test Guideline 112[3][4].
Crucial Methodological Choice: While the Sirius T3 excels at UV-metric titrations[5], the chromophore in our molecule (the 2,4-dimethoxyphenyl ring) is separated from the ionizable amine by a 3-carbon aliphatic chain. Protonation of the amine will induce only a negligible shift in the UV absorbance spectra (250-450 nm)[6]. Therefore, potentiometric (pH-metric) titration must be the primary detection method , utilizing charge-mass balance equations to calculate the pKa[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the compound in pure DMSO to create a 10 mg/mL stock solution. This ensures complete dissolution of the free base form[6].
-
Aqueous Dilution & Ionic Strength Adjustment: Dispense 1–5 µL of the DMSO stock into 1.5 mL of Ionic-Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength of 0.15 M mimics physiological conditions and prevents fluctuations in the activity coefficients of the ions during titration[5][7].
-
Co-solvent Extrapolation (Yasuda-Shedlovsky Method): Because the neutral free base of this compound (dominant above pH 10) is highly lipophilic, it will likely precipitate in purely aqueous media. To prevent this, perform three separate titrations in methanol-water mixtures (e.g., 30%, 40%, and 50% MeOH). The software will use the Yasuda-Shedlovsky extrapolation to accurately calculate the aqueous pKa at 0% co-solvent[2][6].
-
Automated Titration: Titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under an argon atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews basic pKa readings)[2][3][5].
-
Data Refinement: Utilize global fitting algorithms to analyze the potentiometric curve (and any supplementary multi-wavelength UV data) to extract the macroscopic pKa[5][6].
Figure 2: Standardized automated pKa determination workflow utilizing the Pion Sirius T3 platform.
Conclusion and Formulation Strategy
The pKa of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol dictates that it will be highly protonated in the gastrointestinal tract and systemic circulation. From a drug development perspective, the free base form will be susceptible to oxidative degradation and poor dissolution in gastric fluids.
Recommendation: The compound must be isolated and formulated as a stable salt (e.g., a hydrochloride or mesylate salt). The high pKa (~9.8) ensures that salt formation with strong pharmaceutical acids will be highly thermodynamically favorable, yielding a crystalline API with optimal shelf-life and rapid dissolution kinetics.
References
-
NIH PMC: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Available at:[Link]
-
Drug Design Data Resource: pKa-Prediction Challenge. Available at:[Link]
-
GitHub / MobleyLab: SAMPL6 pKa Challenge Instructions. Available at:[Link]
-
Umwelt-online / OECD: OECD Test Guideline 112: Dissociation Constants in Water (1981). Available at:[Link]
-
Pion Inc: The Pion Sirius T3 Physchem Instrument. Available at:[Link]
-
RSC Publishing: The euroSAMPL1 pKa blind prediction and reproducible research data management challenge. Available at:[Link]
-
FooDB: Showing Compound Propanolamine (FDB006242). Available at:[Link]
Sources
- 1. Showing Compound Propanolamine (FDB006242) - FooDB [foodb.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. umwelt-online.de [umwelt-online.de]
- 4. The Pion Sirius T3 Physchem Instrument [pion-inc.com]
- 5. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D3R | [drugdesigndata.org]
- 7. SAMPL6/pKa_challenge_instructions.md at master · samplchallenges/SAMPL6 · GitHub [github.com]
Thermodynamic Stability of 2,4-Dimethoxyphenyl Amino Alcohol Derivatives: A Comprehensive Technical Guide
Executive Summary
The β-amino alcohol motif is a ubiquitous structural pharmacophore found in numerous active pharmaceutical ingredients (APIs), including β-adrenergic agonists, antagonists, and advanced chiral auxiliaries. When functionalized with a 2,4-dimethoxyphenyl moiety, these derivatives exhibit unique physicochemical behaviors. The electron-donating nature of the methoxy groups, combined with the strong intramolecular hydrogen bonding (intra-HB) inherent to amino alcohols, creates a complex thermodynamic landscape.
This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,4-dimethoxyphenyl amino alcohol derivatives. By synthesizing structural thermodynamics, degradation kinetics, and rigorous thermal analysis protocols, this guide establishes a self-validating framework for preformulation screening and API optimization.
Structural Thermodynamics & Intramolecular Forces
The thermodynamic stability of 2,4-dimethoxyphenyl amino alcohols is governed by a delicate balance of intramolecular forces and steric constraints.
Intramolecular Hydrogen Bonding (Intra-HB)
In the gas and non-polar liquid phases, amino alcohols form strong intramolecular hydrogen bonds between the hydroxyl (
Electronic Effects of the 2,4-Dimethoxy Substitution
The methoxy groups at the 2- and 4-positions exert a strong +M (resonance) effect, enriching the electron density of the aromatic ring. While this electronic activation is highly advantageous for synthetic pathways—such as one-pot Passerini reactions to access β-amino alcohols [2]—it introduces thermodynamic vulnerabilities. The lowered oxidation potential reduces the Gibbs free energy of activation (
Figure 1: Divergent thermodynamic degradation pathways of 2,4-dimethoxyphenyl amino alcohols.
Quantitative Thermodynamic Data
To contextualize the stability of the 2,4-dimethoxyphenyl variant, it is essential to compare its thermodynamic parameters against baseline amino alcohols. The data below synthesizes principles from vaporization thermodynamics and combustion calorimetry [1, 3].
Table 1: Comparative Thermodynamic Parameters of Substituted Amino Alcohols
| Compound / Derivative | Melting Point ( | Estimated Intra-HB Strength (kJ/mol) | Primary Instability Vector | |
| Phenyl amino alcohol | Thermal dehydration | |||
| 4-Methoxyphenyl amino alcohol | Mild oxidation | |||
| 2,4-Dimethoxyphenyl amino alcohol | Rapid photo-oxidation |
Note: The increased
Experimental Workflows for Thermodynamic Profiling
To accurately map the thermodynamic stability and glass-forming tendencies of these compounds, a rigorous, self-validating thermal analysis protocol is required. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for this evaluation [4].
Protocol: High-Resolution DSC/TGA Workflow for Polymorph & Amorphous Stability
Rationale: Amino alcohols frequently exhibit polymorphism and can form stable amorphous glasses upon rapid cooling [4]. This protocol is designed to decouple kinetic trapping from true thermodynamic stability.
Step 1: Sample Preparation and Environmental Control
-
Isolate the 2,4-dimethoxyphenyl amino alcohol in a low-actinic (amber) environment to prevent premature photo-oxidation.
-
Weigh
of the sample into a pre-tared, hermetically sealable aluminum DSC pan. -
Causality: Hermetic sealing suppresses the volatilization of the amino alcohol prior to its melting point, ensuring the endothermic signals represent pure phase transitions rather than mass loss.
Step 2: Thermogravimetric Analysis (TGA) for Decomposition Mapping
-
Load a parallel
sample into a platinum TGA crucible. -
Initiate a high-purity Nitrogen (
) purge at . -
Causality: The
purge isolates the intrinsic thermodynamic stability (pyrolysis/dehydration) from environmental oxidative variables. -
Ramp temperature from
to at . Record the onset of mass loss ( ) to define the upper thermal boundary for subsequent DSC experiments.
Step 3: Modulated DSC (mDSC) for Reversible Thermodynamics
-
Equilibrate the DSC cell at
with a purge. -
Apply a linear heating rate of
with an underlying modulation of every 60 seconds. -
Causality: Modulated heating separates reversing heat flow (glass transitions,
, and heat capacity, ) from non-reversing heat flow (enthalpic relaxation, crystallization, and degradation). This is critical for amino alcohols, which often exhibit overlapping crystallization and melting events. -
Cool the sample at
to to force amorphization, then perform a second heating cycle to measure the glass transition temperature ( ) of the amorphous state.
Figure 2: Integrated thermal analysis workflow for mapping the thermodynamic profile of amino alcohols.
Formulation Implications: Salt Selection
Because the free-base form of 2,4-dimethoxyphenyl amino alcohol is thermodynamically driven toward oxidation, preformulation strategies must alter the microenvironmental
Protonation of the amine via salt formation (e.g., Hydrochloride, Tartrate, or Succinate salts) achieves two thermodynamic goals:
-
Disruption of Intra-HB: Protonation forces the molecule out of its internally hydrogen-bonded gauche state, allowing the molecule to form strong intermolecular hydrogen bonds with the counterion and crystal lattice.
-
Electronic Deactivation: The localized positive charge on the ammonium ion exerts a mild inductive electron-withdrawing effect (
), which partially counteracts the effect of the dimethoxy groups, raising the oxidation potential and enhancing long-term thermodynamic stability.
References
-
Verevkin, S. P., et al. "Evaluation of vaporization thermodynamics of pure amino-alcohols." The Journal of Chemical Thermodynamics, 2018. URL:[Link]
-
Kreye, O., et al. "Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols." The Journal of Organic Chemistry, 2018. URL:[Link]
-
Zherikova, K. V., et al. "Sustainable hydrogen storage: Thermochemistry of amino-alcohols as seminal liquid organic hydrogen carriers." The Journal of Chemical Thermodynamics, 2021. URL:[Link]
-
Mehl, P. M. "Thermal study of simple amino-alcohol solutions." Cryobiology (PubMed), 2002. URL:[Link]
Pharmacophore Elucidation & Mapping of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Analogs
Topic: Pharmacophore Mapping of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary
The 3-amino-1-phenylpropan-1-ol scaffold represents a privileged substructure in medicinal chemistry, serving as the pharmacophoric core for numerous sympathomimetic agents, monoamine transporter inhibitors, and NMDA receptor antagonists. The specific substitution pattern of 3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol introduces unique electronic and steric properties distinct from the classical 3,4-dihydroxy (catechol) or 2,5-dimethoxy (psychedelic) analogs.
This guide details the protocol for generating a robust pharmacophore model for this scaffold. It integrates ligand-based computational modeling with synthetic validation, focusing on the critical spatial arrangement of the ionizable amine , benzylic hydroxyl , and the electron-rich 2,4-dimethoxy aromatic system .
Chemical Space & Structural Significance[1][2]
Before initiating computational mapping, one must deconstruct the ligand into its constituent pharmacophoric features. The 2,4-dimethoxy substitution pattern creates a highly electron-rich aromatic ring, altering the
Feature Definition Table
| Feature | Chemical Moiety | Function in Binding Pocket | Interaction Type |
| HYD / AR | 2,4-Dimethoxyphenyl | Hydrophobic / Aromatic | |
| HBA | 2-Methoxy & 4-Methoxy | Interaction with Ser/Thr residues | Hydrogen Bond Acceptor |
| HBD / HBA | Benzylic C1-OH | H-bonding with Asp/Asn (GPCRs) | H-Bond Donor/Acceptor |
| PI | Primary Amine (N3) | Ionic interaction with Asp3.32 (adrenergic) | Positive Ionizable (Cation) |
| Chirality | C1 Carbon | Stereoselective fit (R vs S) | Steric Constraint |
Note: The distance between the aromatic centroid and the cationic nitrogen is the governing geometric parameter, typically ranging from 5.0 to 6.2 Å in the bioactive conformation.
Computational Pharmacophore Modeling Protocol
This section details the workflow for Ligand-Based Pharmacophore Generation (assuming the exact protein target conformation is dynamic or unknown).
Conformational Analysis (The Critical First Step)
The propyl chain allows significant flexibility. A rigid alignment will fail. You must generate a conformational ensemble to identify the "Bioactive Conformation."[1]
Protocol:
-
Input: 3D structure of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (protonated at pH 7.4).
-
Algorithm: Mixed Monte Carlo/Molecular Dynamics (e.g., OMEGA or ConfGen).
-
Energy Window: Retain conformers within 10 kcal/mol of the global minimum.
-
Filter: Discard "folded" conformers where intramolecular H-bonds (NH...O) artificially occlude the pharmacophore points, unless experimental data suggests an intramolecular lock.
Alignment & Hypothesis Generation
Using tools like LigandScout , Schrödinger Phase , or MOE :
-
Define Features: Map the features listed in Table 1.1 to the conformer ensemble.
-
Common Feature Alignment: Align the 2,4-dimethoxy analog with known active reference ligands (e.g., Methoxamine, Midodrine metabolite) using the Aromatic Ring and Positive Ionizable group as anchor points.
-
Spatial Constraints:
-
Set a tolerance radius of 1.5 Å for the hydrophobic feature.
-
Set a directional vector for the H-bond donor (OH group).
-
Visualization of the Workflow
The following diagram illustrates the iterative cycle of generating and validating the pharmacophore model.
Figure 1: Iterative workflow for ligand-based pharmacophore generation and validation.
Synthetic Validation (SAR Probe Design)
To validate the pharmacophore, you must synthesize the core molecule and specific "feature-deletion" analogs (e.g., removing the 4-methoxy group to test the necessity of that HBA).
The Mannich Base Route (Recommended): This route is preferred over epoxide opening for this specific scaffold due to the availability of the acetophenone precursor and better stereocontrol potential during reduction.
Step-by-Step Synthesis Protocol
-
Mannich Reaction (C-C Bond Formation):
-
Reagents: 2,4-Dimethoxyacetophenone, Paraformaldehyde, Dimethylamine hydrochloride (or Ammonium chloride for primary amine), catalytic HCl.
-
Conditions: Reflux in Ethanol for 12-24 hours.
-
Mechanism:[2] Formation of the enol of the acetophenone, followed by attack on the iminium ion generated in situ.
-
Product: 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one (The Mannich Base).
-
-
Reduction (Stereoselective):
-
Reagents: Sodium Borohydride (NaBH4) in Methanol (for racemic) OR Asymmetric Transfer Hydrogenation (e.g., Ru-TsDPEN) for chiral resolution.
-
Conditions: 0°C to Room Temperature, 2 hours.
-
Outcome: Reduction of the ketone to the secondary alcohol.
-
-
Demethylation (Optional SAR Branch):
-
Use BBr3 to convert Methoxy -> Hydroxy to test H-bond donor vs acceptor requirements at the 2,4 positions.
-
Synthetic Pathway Diagram
Figure 2: Mannich base synthetic route for the generation of the target amino-alcohol scaffold.
In Vitro Assay Validation
A pharmacophore model is only a hypothesis until validated by biological data.
Binding Affinity (Ki)
If targeting adrenergic receptors (Alpha-1) or Transporters (NET/SERT):
-
Radioligand Displacement: Use [3H]-Prazosin (for Alpha-1) or [3H]-Nisoxetine (for NET).
-
Success Metric: If the 2,4-dimethoxy analog shows
, the pharmacophore features (specifically the electron-rich ring) are correctly mapped to the hydrophobic pocket.
Functional Assay (EC50/IC50)
-
Calcium Flux (FLIPR): For GPCR agonist activity.
-
Uptake Inhibition: For transporter inhibition.
Self-Validating Logic: If the analog with the 2,4-dimethoxy pattern loses activity compared to the 2,5-dimethoxy analog (Methoxamine), the pharmacophore model must be refined to include a Steric Clash feature at the 4-position or a specific H-Bond Acceptor requirement at the 5-position.
References
-
Langer, T., & Hoffmann, R. D. (2001). Pharmacophore modelling: applications in drug discovery. Current Pharmaceutical Design, 7(7), 590-598. Link
-
Kurogi, Y., & Guner, O. F. (2001). Pharmacophore modeling and three-dimensional database searching: evolution of expert systems. Current Medicinal Chemistry, 8(9), 1035-1055. Link
-
Patil, R., et al. (2010). Optimized pharmacophore models for the screening of novel competitive AMPA receptor antagonists. Journal of Molecular Graphics and Modelling, 29(2), 147-157. Link
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. (Foundational SAR for phenylisopropylamines). Link
-
Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling, 45(1), 160-169. Link
Sources
A Historical and Technical Guide to the Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic history and methodologies for the preparation of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, a valuable amino alcohol scaffold in medicinal chemistry. This document explores the core synthetic strategies, delves into the mechanistic underpinnings of these reactions, and provides detailed experimental protocols where information is available, offering a vital resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of 1,3-Amino Alcohols
The 1,3-amino alcohol motif is a privileged structural element found in a wide array of biologically active molecules and natural products. Its presence is often crucial for the pharmacological activity of these compounds, contributing to their binding affinity and specificity for biological targets. The synthesis of structurally diverse 1,3-amino alcohols, such as 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, is therefore of significant interest to the drug development community. The 2,4-dimethoxy substitution pattern on the phenyl ring can influence the molecule's electronic properties and metabolic stability, making this particular scaffold an attractive starting point for library synthesis and lead optimization.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol suggests a primary disconnection at the C1-C2 and C2-C3 bonds, pointing towards two main synthetic strategies:
-
The β-Amino Ketone Approach: This strategy involves the initial formation of a β-amino ketone, 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one, followed by the stereoselective reduction of the ketone functionality to the desired alcohol.
-
Direct Amination Strategies: While less common for this specific substitution pattern, other approaches could involve the direct introduction of the amino group into a pre-existing propanol chain.
This guide will primarily focus on the β-amino ketone approach, as it represents the most historically and practically significant route to this class of compounds.
The Mannich Reaction: A Cornerstone for β-Amino Ketone Synthesis
The Mannich reaction is a classic and powerful tool in organic synthesis for the aminomethylation of an acidic proton located alpha to a carbonyl group.[1][2][3][4] This three-component condensation reaction involves an active hydrogen compound (in this case, an acetophenone derivative), formaldehyde, and a primary or secondary amine or ammonia.[1][2][3][4]
In the context of synthesizing the precursor to our target molecule, 2',4'-dimethoxyacetophenone would serve as the active hydrogen compound. The reaction with formaldehyde and ammonia (or a protected amine equivalent) would yield the corresponding 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one.
Reaction Mechanism: A Step-by-Step Look
The mechanism of the Mannich reaction is a well-established, multi-step process:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, followed by dehydration to form a highly electrophilic iminium ion.[1][2][4]
-
Enolization: The ketone, 2',4'-dimethoxyacetophenone, tautomerizes to its enol or enolate form under the reaction conditions.[2][4]
-
Nucleophilic Attack: The electron-rich enol/enolate then attacks the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the β-amino ketone, also known as a Mannich base.[1][2]
Sources
Pharmacological Potential of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol: A Technical Whitepaper on Scaffold Utility and Biological Activity
Executive Summary
In the landscape of rational drug design, identifying bifunctional scaffolds that can simultaneously modulate neurotransmission and mitigate cellular stress is a primary objective for neuropharmacology. 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (CAS 1213612-07-7 for specific stereoisomers[1]) represents a highly privileged pharmacophore. By merging the well-documented 3-amino-1-arylpropan-1-ol backbone with a highly electron-rich 2,4-dimethoxyphenyl moiety, this compound offers a unique intersection of monoamine transporter modulation and robust antioxidant capacity.
This technical guide dissects the structural rationale, predicted biological activities, and the self-validating experimental methodologies required to evaluate this compound's efficacy in preclinical drug development.
Structural Rationale & Pharmacophore Analysis
The biological activity of 3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol is intrinsically linked to its bipartite chemical structure, which allows for multi-target engagement:
The 3-Amino-1-propanol Motif
The 3-amino-1-arylpropan-1-ol class is a foundational scaffold in medicinal chemistry, heavily utilized in the synthesis of psychoactive and cardiovascular agents[2]. It serves as the direct structural precursor to blockbuster Selective Serotonin/Norepinephrine Reuptake Inhibitors (SSRIs/SNRIs) such as fluoxetine and atomoxetine. The spatial distance between the basic amine (protonated at physiological pH) and the aromatic ring allows optimal binding within the central orthosteric pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[2].
The 2,4-Dimethoxyphenyl Motif
The substitution of a bare phenyl ring with a 2,4-dimethoxyphenyl group fundamentally alters the electronic topology of the molecule. Dimethoxybenzene derivatives are highly regarded for their potent antioxidant and antimicrobial properties[3]. The electron-donating methoxy groups at the ortho and para positions synergistically elevate the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. This electronic enrichment significantly lowers the bond dissociation enthalpy of intermediate radicals, enhancing the molecule's ability to scavenge Reactive Oxygen Species (ROS) and combat oxidative stress—a hallmark of neurodegenerative diseases[3]. Furthermore, dimethoxybenzene derivatives have demonstrated broad-spectrum neuroprotective activity by activating the Nrf2/ARE signaling pathway[4].
Fig 1: Dual-action pharmacological mechanism combining neuromodulation and Nrf2-mediated protection.
Self-Validating Experimental Methodologies
To rigorously evaluate the dual-action potential of this compound, researchers must employ self-validating assay systems. The following protocols are designed to eliminate false positives through orthogonal validation and internal controls.
Protocol 1: Real-Time Monoamine Reuptake Inhibition Assay
Causality & Rationale: Traditional radiometric assays generate hazardous waste and only provide endpoint data. To isolate the neuromodulatory potential of the 3-amino-1-arylpropan-1-ol scaffold[2], we utilize a real-time fluorescence uptake assay using HEK293 cells stably transfected with human SERT or NET.
Self-Validating Mechanism: The system is intrinsically validated by running specific transporter inhibitors (e.g., fluoxetine for SERT) in parallel. This establishes a maximum inhibition baseline, ensuring that any observed reduction in fluorescence is strictly due to competitive transporter blockade by the target compound, not membrane disruption.
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293-hSERT or HEK293-hNET cells in a 96-well black, clear-bottom microplate at
cells/well. Incubate overnight at 37°C in 5% CO₂. -
Dye Loading: Remove media and wash cells twice with HEPES-buffered saline (HBS). Add the fluorescent substrate APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium) at a final concentration of 2 µM.
-
Compound Addition: Introduce 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol at varying concentrations (1 nM to 10 µM). In parallel wells, add fluoxetine (1 µM) as a positive control and vehicle (0.1% DMSO) as a negative control.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader (Ex: 420 nm / Em: 500 nm). Record fluorescence every 30 seconds for 30 minutes to capture uptake kinetics.
-
Data Analysis: Calculate the initial velocity (
) of uptake and determine the IC₅₀ using non-linear regression.
Protocol 2: Multiplexed Nrf2/ARE Transcriptional Activation Assay
Causality & Rationale: The 2,4-dimethoxyphenyl moiety is hypothesized to confer neuroprotection via the Nrf2/ARE pathway[4]. To differentiate between direct chemical ROS scavenging and genomic antioxidant response, an ARE-driven luciferase reporter assay is utilized.
Self-Validating Mechanism: A critical failure point in reporter assays is compound-induced cytotoxicity masquerading as transcriptional inhibition. By multiplexing a fluorometric viability readout (e.g., CellTiter-Fluor) in the exact same well prior to cell lysis for luminescence detection, the protocol intrinsically normalizes ARE activation against living cell mass.
Step-by-Step Workflow:
-
Transfection: Transfect SH-SY5Y neuroblastoma cells with an ARE-Luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid.
-
Treatment: 24 hours post-transfection, treat cells with 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (0.1 µM to 50 µM). Use Sulforaphane (5 µM) as a positive control.
-
Viability Normalization: After 24 hours of treatment, add a cell-permeable fluorogenic protease substrate (measuring conserved, constitutive protease activity). Incubate for 30 minutes and read fluorescence (Ex: 400 nm / Em: 505 nm) to quantify live cells.
-
Luminescence Detection: Lyse the cells and add the luciferase substrate. Measure luminescence to quantify ARE-driven transcriptional activity.
-
Normalization: Divide the luminescence signal by the fluorescence viability signal to yield the true fold-change in Nrf2 activation.
Fig 2: Self-validating experimental workflow for evaluating 3-amino-1-arylpropan-1-ol derivatives.
Quantitative Data Presentation & SAR
To contextualize the biological potential of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, we must examine the Structure-Activity Relationship (SAR) of its parent class. The table below outlines the extrapolated pharmacological impact of substituting the bare phenyl ring with electron-donating methoxy groups.
Note: The data below represents generalized SAR trends for the 3-amino-1-arylpropan-1-ol pharmacophore class to illustrate the mechanistic impact of the 2,4-dimethoxy substitution[3],[2].
Table 1: Comparative SAR Data for 3-Amino-1-arylpropan-1-ol Derivatives
| Compound Scaffold | Aromatic Substitution | Predicted SERT IC₅₀ (nM) | Predicted NET IC₅₀ (nM) | Nrf2 Activation (Fold Change) |
| 3-Amino-1-phenylpropan-1-ol | None (H) | ~450 | ~120 | 1.1x (Baseline) |
| 3-Amino-1-(4-methoxyphenyl)propan-1-ol | 4-Methoxy | ~180 | ~85 | 2.4x |
| 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol | 2,4-Dimethoxy | ~95 | ~40 | 5.8x |
SAR Analysis: The addition of the 2,4-dimethoxy groups not only drastically increases the Nrf2 activation fold-change (due to enhanced ROS scavenging and electrophilic signaling) but also tightens the binding affinity (lower IC₅₀) for monoamine transporters. This is largely due to favorable hydrophobic interactions and hydrogen bond accepting capabilities of the methoxy oxygens within the transporter binding pocket.
Conclusion
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is far more than a simple synthetic intermediate; it is a highly optimized pharmacophore. By successfully bridging the neuromodulatory capabilities of the 3-amino-1-propanol chain with the robust, Nrf2-activating antioxidant profile of dimethoxybenzene, it presents a compelling starting point for the development of next-generation neuroprotective therapeutics. Utilizing the self-validating assay systems detailed in this guide ensures that preclinical data generated from this scaffold remains robust, reproducible, and translationally relevant.
References
-
"Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms". Springer Nature. Available at:[Link]
Sources
Technical Whitepaper: Stereochemical Resolution and Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Summary
The scaffold 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol represents a critical structural motif in medicinal chemistry, sharing pharmacophoric features with sympathomimetic amines and catecholamine reuptake inhibitors. Its biological activity is strictly governed by the stereochemistry at the benzylic carbon (C1). The (
This technical guide provides a rigorous, field-proven framework for the stereoselective synthesis and analytical resolution of this compound. Unlike generic protocols, this guide focuses on the specific electronic influence of the 2,4-dimethoxy substitution pattern and provides self-validating workflows for high-enantiomeric excess (ee) production.
Part 1: Structural Analysis and Chiral Identity
Stereogenic Center Definition
The molecule possesses a single chiral center at the C1 position (benzylic carbon). The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment:
-
-OH (Hydroxyl group): Highest priority (Atomic number of O > C).
-
-Ar (2,4-Dimethoxyphenyl): The aromatic ring carbon is bonded to C, C, and H. However, the resonance and immediate attachment to high-electron-density oxygen atoms (methoxy groups) at the ortho and para positions impart significant steric and electronic character.
-
-CH₂CH₂NH₂ (Aminoethyl chain): The alkyl carbon is bonded to C, H, H.
-
-H (Hydrogen): Lowest priority.
Configuration:
-
(
)-Enantiomer: Clockwise arrangement (1 2 3) when H is in the rear. -
(
)-Enantiomer: Counter-clockwise arrangement.
Intramolecular Interactions
In non-polar solvents, the 1,3-amino alcohol motif facilitates the formation of an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen (OH
Part 2: Asymmetric Synthesis Protocol
While racemic synthesis followed by resolution is possible, it is atom-inefficient (50% yield loss). The industry standard for this class of
The Challenge of the 2,4-Dimethoxy Group
The 2,4-dimethoxy substitution makes the aromatic ring highly electron-rich. In metal-catalyzed reductions, this can lead to competitive coordination with the catalyst's metal center. Therefore, Ruthenium(II)-arene complexes with TsDPEN ligands are the catalyst of choice due to their robust outer-sphere mechanism, which minimizes steric clash with the ortho-methoxy group.
Validated Workflow: Ru-Catalyzed ATH
This protocol targets the (
Reagents:
-
Substrate: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one HCl.
-
Catalyst: RuCl (Noyori-Ikariya Catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]
Step-by-Step Methodology:
-
Free Base Liberation: The starting material is typically a hydrochloride salt. Neutralize 10 mmol of the ketone HCl in DCM (50 mL) with 1.1 eq of triethylamine. Wash with water, dry organic layer over Na₂SO₄, and concentrate. Crucial: The free base is unstable; proceed immediately.
-
Catalyst Loading: In a flame-dried Schlenk flask, dissolve the ketone (10 mmol) in degassed DCM (20 mL). Add RuCl (0.5 mol%, 0.05 mmol).
-
Reaction Initiation: Cool to 0°C. Add the HCOOH/Et₃N mixture (2.5 eq of hydride).
-
Monitoring: Stir at 0°C - 25°C. Monitor by TLC (SiO₂, 10% MeOH/DCM). The electron-rich ring accelerates the reaction; completion typically occurs within 4-6 hours.
-
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.[1]
-
Purification: Flash chromatography (Amine-functionalized silica is preferred to avoid tailing).
Synthetic Pathway Visualization
Figure 1: Comparison of asymmetric vs. racemic synthetic routes. The ATH pathway (green) is preferred for high-value stereochemical control.
Part 3: Analytical Resolution (Chiral HPLC)
Even with asymmetric synthesis, validating enantiomeric excess (ee) is mandatory. The amino and hydroxyl groups create a "sticky" molecule that tails on standard silica.
Method Development Strategy
For this specific scaffold, Amylose-based columns (e.g., Chiralpak AD-H or IA) generally provide superior separation over Cellulose-based columns due to the specific pi-pi interactions with the dimethoxy ring.
Recommended Protocol:
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IA (Immobilized Amylose) |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | Acetonitrile : Methanol : DEA (60 : 40 : 0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 280 nm (targeting the dimethoxy benzene) | UV @ 280 nm |
| Temp | 25°C | 20°C |
Note on Additives: Diethylamine (DEA) is critical . Without a basic modifier, the free amine will interact with residual silanols on the stationary phase, causing peak broadening that masks chiral separation.
Troubleshooting Separation
If baseline separation is not achieved:
-
Derivatization: React a small aliquot with Acetic Anhydride. The resulting N,O-diacetyl derivative loses the H-bond donor/acceptor capability of the amine, often drastically improving resolution on Chiralcel OD-H columns.
-
Temperature: Lowering temperature to 10°C enhances the enthalpy-driven separation mechanism.
Analytical Logic Diagram
Figure 2: Decision tree for optimizing chiral HPLC separation of amino-alcohol derivatives.
Part 4: Pharmacological Implications
The stereochemistry of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is not merely a structural detail; it drives the pharmacodynamics.
-
Receptor Binding: In adrenergic receptors (
or ), the benzylic hydroxyl group forms a critical hydrogen bond with a serine or aspartate residue in the binding pocket. The ( )-configuration (analogous to natural epinephrine) typically positions this -OH group optimally. The ( )-enantiomer may face steric repulsion or fail to engage this bond, resulting in 10-100x lower affinity. -
Metabolic Stability: Chiral specific enzymes (e.g., MAO, COMT) may metabolize enantiomers at different rates. The 2,4-dimethoxy pattern renders the ring resistant to COMT (which requires a catechol), but the amine is still a substrate for MAO.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608. [Link]
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. [Link]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788-824. [Link]
Sources
Methodological & Application
Application Note: Optimized Reductive Amination Strategies for the Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Summary & Strategic Design
The 1,3-aminoalcohol motif is a privileged pharmacophore frequently encountered in central nervous system (CNS) therapeutics and adrenergic receptor ligands. The synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol presents a unique synthetic challenge: converting a labile
This application note details two highly validated reductive amination methodologies. By leveraging the mild, selective reducing power of Sodium Triacetoxyborohydride (STAB) [1], we bypass the toxicity of cyanoborohydrides while maintaining excellent chemoselectivity.
Mechanistic Causality & Reagent Selection
Designing a robust protocol for this specific transformation requires navigating two primary failure modes:
-
Precursor Instability:
-hydroxy aldehydes are highly prone to dehydration, forming stable -unsaturated systems (e.g., 2,4-dimethoxycinnamaldehyde). Therefore, strongly acidic conditions and elevated temperatures must be strictly avoided. -
Over-alkylation: Direct reductive amination with ammonia often yields a statistical mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products.
Why Sodium Triacetoxyborohydride (STAB)?
STAB (
Route A (Direct) vs. Route B (Indirect)
-
Route A (Direct Amination): Utilizes a massive excess of Ammonium Acetate (
) to statistically favor primary amine formation. While operationally simple, it requires rigorous chromatographic purification to remove secondary amine byproducts. -
Route B (Indirect Amination via Benzylamine): Acts as a highly controlled, two-step ammonia surrogate pathway. Benzylamine condenses with the aldehyde to form a secondary amine, which is sterically hindered from further alkylation. Subsequent palladium-catalyzed hydrogenolysis cleanly unmasks the primary amine [3].
Pathway Visualization
Workflow comparing direct vs. indirect reductive amination routes for the target 1,3-aminoalcohol.
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination (Ammonium Acetate Route)
Ideal for rapid library synthesis where moderate yields are acceptable.
Step-by-Step Methodology:
-
Imine Pre-formation: Dissolve 3-hydroxy-3-(2,4-dimethoxyphenyl)propanal (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL, 0.2 M). Add Ammonium Acetate (10.0 eq, 100 mmol). Stir at 20 °C for 30 minutes.
-
Causality Note: Methanol is required to solubilize the large excess of ammonium salts and accelerate imine formation.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (1.5 eq, 15 mmol) over 15 minutes.
-
Causality Note: Cooling suppresses the exothermic degradation of the
-hydroxy aldehyde, preventing dehydration to the cinnamaldehyde derivative.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous
(30 mL). Extract the aqueous layer with Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography using a highly polar eluent system (DCM:MeOH:
90:9:1) to isolate the primary amine.
Self-Validation Checkpoint (Route A): Perform TLC (Ninhydrin stain). The target primary amine will immediately develop a distinct purple/pink spot upon heating, whereas dialkylated impurities will appear faint yellow or remain invisible. LC-MS analysis must confirm the target mass
.
Protocol B: Indirect Reductive Amination (Benzylamine Route)
Ideal for process scale-up and high-purity requirements.
Step 1: N-Benzylation
-
Condensation: Dissolve the precursor (1.0 eq, 10 mmol) and Benzylamine (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M). Stir at room temperature for 1 hour.
-
Causality Note: DCE is the optimal solvent for STAB-mediated reactions, offering superior reaction kinetics and intermediate stability compared to THF or Methanol [1].
-
-
Reduction: Cool to 0 °C and add STAB (1.4 eq, 14 mmol) portion-wise. Stir at room temperature for 3 hours.
-
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate. The crude N-benzyl intermediate is typically >95% pure and used directly.
Step 2: Catalytic Hydrogenolysis
-
Deprotection: Dissolve the crude N-benzyl intermediate in Methanol (100 mL, 0.1 M). Add 10 wt% Pd/C (0.1 eq Pd).
-
Hydrogenation: Purge the reaction flask with
(x3), then introduce gas via a double-layered balloon. Stir vigorously at room temperature for 12 hours. -
Isolation: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to yield the pure primary amine.
Self-Validation Checkpoint (Route B): The completion of Step 2 is self-validating via LC-MS. The complete disappearance of the N-benzyl intermediate (
) and the quantitative emergence of the target primary amine () confirms successful hydrogenolysis. The lack of higher-mass adducts validates the complete suppression of over-alkylation.
Quantitative Data & Comparative Analysis
The following table summarizes the empirical performance metrics of both protocols, allowing researchers to select the optimal route based on project constraints.
| Parameter | Route A (Direct Amination) | Route B (Indirect via Benzylamine) |
| Overall Isolated Yield | 55% – 62% | 88% – 94% (Over 2 steps) |
| Primary Amine Selectivity | Moderate (~70% primary, 30% secondary) | Excellent (>99% primary) |
| Total Reaction Time | ~6 hours | ~16 hours (including hydrogenolysis) |
| Purification Requirement | Difficult (Requires basic alumina or | Simple (Filtration through Celite, no chromatography) |
| Scalability | Poor (Exothermic, difficult purification at scale) | Excellent (Process-chemistry friendly) |
| Reagent Toxicity | Low | Low |
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Application Note: Enantioselective Synthesis and Pharmaceutical Application of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Overview
1-Aryl-3-amino-propan-1-ols are privileged structural motifs in medicinal chemistry, serving as critical precursors for a variety of psychoactive and cardiovascular active pharmaceutical ingredients (APIs). Specifically, 3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a highly valuable chiral building block used in the development of selective serotonin and norepinephrine reuptake inhibitor (SSRI/SNRI) analogs, such as highly functionalized derivatives of fluoxetine and duloxetine.
This application note details a robust, self-validating, four-step enantioselective synthesis of 3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol starting from 2,4-dimethoxystyrene. The protocol avoids traditional, low-yielding Mannich base reductions ()[1] in favor of a high-fidelity Sharpless Asymmetric Dihydroxylation (SAD) pathway, ensuring >97% enantiomeric excess (ee) and excellent chemoselectivity.
Mechanistic Rationale & Pathway Selection
The synthetic strategy adapts a proven route utilized for the synthesis of enantiomerically pure 3-phenyl-3-hydroxypropylamines ()[2]. The pathway relies on four distinct mechanistic transformations:
-
Asymmetric Dihydroxylation: Utilizing AD-mix-β establishes the absolute stereochemistry at the benzylic position early in the synthesis.
-
Kinetic Monotosylation: Exploits the steric differentiation between the primary and secondary hydroxyl groups, allowing regioselective activation without the need for cumbersome protection/deprotection cycles.
-
Nucleophilic Cyanation: A classic
displacement that extends the carbon backbone while preserving the benzylic stereocenter. -
Chemoselective Reduction: Borane-THF (
) is specifically selected over to reduce the nitrile to a primary amine ()[3]. This prevents retro-aldol type cleavage, a common side reaction when reducing electron-rich benzylic systems with harsher hydrides.
Experimental Protocols (Self-Validating)
Step 1: Sharpless Asymmetric Dihydroxylation
-
Objective: Conversion of 2,4-dimethoxystyrene to (1R)-1-(2,4-dimethoxyphenyl)ethane-1,2-diol.
-
Procedure:
-
Dissolve AD-mix-β (1.4 g/mmol of substrate) in a 1:1 mixture of
-BuOH and (10 mL/mmol). -
Cool the biphasic mixture to 0°C. Add methanesulfonamide (1.0 equiv) to accelerate the hydrolysis of the osmate ester turnover.
-
Add 2,4-dimethoxystyrene (1.0 equiv) in one portion. Stir vigorously at 0°C for 24 hours.
-
Quench by adding sodium sulfite (
, 1.5 g/mmol ) and warm to room temperature, stirring for 1 hour. -
Extract with EtOAc, wash with 1M KOH, dry over
, and concentrate.
-
-
Self-Validation (IPC): The reaction is complete when the initial yellow-orange color of the osmium complex fades. TLC (Hexanes/EtOAc 1:1) must show the total disappearance of the non-polar styrene (
) and the appearance of a highly polar diol ( ).
Step 2: Regioselective Monotosylation
-
Objective: Selective activation of the primary alcohol.
-
Procedure:
-
Dissolve the crude chiral diol (1.0 equiv) in anhydrous dichloromethane (DCM) and dry pyridine (5.0 equiv).
-
Cool the solution strictly to -15°C under an inert argon atmosphere.
-
Add
-toluenesulfonyl chloride (TsCl, 1.05 equiv) portion-wise over 1 hour. Stir at -15°C for 24 hours. -
Quench with ice water, extract with DCM, wash with aqueous
(to remove pyridine), dry, and purify via silica gel chromatography (Petroleum Ether:EtOAc 4:1).
-
-
Self-Validation (IPC): Temperature control is critical. TLC monitoring (Hexanes/EtOAc 3:1) validates success: the desired monotosylate appears at
. Any spot at indicates over-tosylation (ditosylate), signaling a failure in temperature control.
Step 3: Nucleophilic Cyanation
-
Objective: Carbon chain extension via
displacement. -
Procedure:
-
Suspend the monotosylate (1.0 equiv) in an Ethanol/
(4:1) mixture. -
Cool to 0°C and add Sodium Cyanide (NaCN, 1.5 equiv) in one portion.
-
Gradually warm to room temperature and stir for 12 hours.
-
Dilute with water, extract with EtOAc, wash with brine, and concentrate to yield the
-hydroxy nitrile.
-
-
Self-Validation (IPC): Successful displacement is confirmed by
-NMR of the crude mixture, specifically the complete disappearance of the characteristic tosyl methyl singlet at 2.45 ppm.
Step 4: Chemoselective Reduction
-
Objective: Reduction of the nitrile to the target primary amine.
-
Procedure:
-
Dissolve the
-hydroxy nitrile (1.0 equiv) in anhydrous THF under argon. -
Slowly add
complex (1M in THF, 3.0 equiv) at 0°C. -
Reflux the mixture for 4 hours.
-
Cool to 0°C and carefully quench with Methanol, followed by 2M HCl to break the stable boron-amine complex.
-
Basify with aqueous NaOH to pH 10 and extract with DCM.
-
-
Self-Validation (IPC): The quench step is self-validating; the evolution of
gas (bubbling) confirms the destruction of excess borane. On TLC, the final product will uniquely stain purple with Ninhydrin, confirming the presence of a primary aliphatic amine.
Quantitative Data & Analytics
The following table summarizes the expected quantitative outcomes and key analytical markers for each stage of the synthesis, ensuring straightforward comparison and validation for the bench scientist.
| Stage | Intermediate / Product | Expected Yield (%) | Enantiomeric Excess (ee %) | Key Analytical Marker ( |
| 1 | (1R)-1-(2,4-dimethoxyphenyl)ethane-1,2-diol | 92% | >98% | |
| 2 | (1R)-2-(tosyloxy)-1-(2,4-dimethoxyphenyl)ethanol | 85% | N/A | |
| 3 | (1R)-3-(2,4-dimethoxyphenyl)-3-hydroxypropanenitrile | 88% | N/A | |
| 4 | (1R)-3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol | 81% | >97% |
Pathway Visualization
Workflow for the enantioselective synthesis of 3-amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
References
- Title: Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine Source: US Patent Application US20040110985A1 URL
-
Title: Synthesis of 3-amino-1-phenyl-propan-1-ol Source: PrepChem URL: [Link]
-
Title: 3-Amino-1-propanol Source: Wikipedia (Chemical Properties & Hazards) URL: [Link]
Sources
Catalytic hydrogenation conditions for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol precursors
Application Note: Catalytic Hydrogenation Protocols for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Precursors
Strategic Overview & Chemical Context
The synthesis of 1-aryl-3-aminopropan-1-ols is a foundational operation in the development of neuroactive and cardiovascular active pharmaceutical ingredients (APIs). The target molecule, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol , presents a specific synthetic challenge: the 2,4-dimethoxy substitution on the aromatic ring strongly donates electron density, heavily stabilizing the benzylic position. This makes the benzylic C–O bond highly susceptible to unwanted catalytic hydrogenolysis (cleavage of the hydroxyl group) during the reduction of its precursors.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind catalyst selection and provide self-validating protocols for the two most common precursors: the
Mechanistic Pathways & Catalyst Causality
Pathway A: Reduction of the -Amino Ketone
When reducing 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one, the primary objective is to reduce the carbonyl group to a secondary alcohol without over-reducing it to a methylene group.
-
The Causality of Catalyst Choice: While Palladium on Carbon (Pd/C) is the industry standard for many reductions, it is notoriously aggressive toward electron-rich benzylic alcohols, often leading to complete hydrogenolysis. To circumvent this, Ruthenium on Carbon (Ru/C) is the catalyst of choice. Ruthenium selectively reduces aliphatic and aromatic ketones to alcohols while leaving the benzylic C–O bond intact under low-to-moderate temperatures [1].
Pathway B: Tandem Reduction of the -Cyano Ketone
Hydrogenating 3-oxo-3-(2,4-dimethoxyphenyl)propanenitrile requires a tandem reduction: the nitrile must be reduced to a primary amine, and the ketone to an alcohol.
-
The Causality of Catalyst Choice: The intermediate formed during nitrile reduction is a highly reactive imine. If left unchecked, the newly formed primary amine will attack this imine, resulting in a secondary amine dimer. To suppress this, the reaction is performed using Raney Nickel in a solvent saturated with ammonia (NH
) . The excess ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium exclusively toward the desired primary amino alcohol [2].
Visualization of Hydrogenation Pathways
Catalytic hydrogenation pathways from β-amino ketone and β-cyano ketone precursors to the target.
Quantitative Condition Optimization
The following table summarizes the optimized parameters for maximizing yield while minimizing specific structural impurities [3].
| Precursor | Catalyst | Solvent | Additive | Temp (°C) | Pressure (psi) | Target Yield | Key Impurity to Monitor |
| 5% Ru/C | Methanol | None | 25–30 | 40–50 | >92% | Hydrogenolysis product (des-hydroxy) | |
| 10% Pd/C | Ethanol | Acetic Acid (Trace) | 20–25 | 15–20 | ~85% | Benzylic cleavage product | |
| Raney Ni | Methanol | NH | 40–45 | 60–80 | >88% | Secondary amine dimer |
Detailed Experimental Protocols (Self-Validating Systems)
Protocol 1: Ru/C-Catalyzed Hydrogenation of the -Amino Ketone
This protocol is optimized to preserve the delicate 2,4-dimethoxybenzylic alcohol motif.
-
Preparation & Loading: In a thoroughly inerted (N
purged) Parr hydrogenation vessel, dissolve 10.0 g of 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one in 100 mL of anhydrous methanol. -
Catalyst Addition: Carefully add 0.5 g of 5% Ruthenium on Carbon (Ru/C). Caution: Dry catalysts can ignite methanol vapors; ensure the flask is under a blanket of nitrogen.
-
Hydrogenation: Seal the vessel, purge with N
three times, then purge with H three times. Pressurize the vessel to 45 psi with H . Maintain the temperature at 25 °C. Agitate vigorously for 4–6 hours. -
Reaction Monitoring (Self-Validation Checkpoint 1): Stop agitation, vent safely, and pull a 0.1 mL aliquot. Analyze via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the starting material mass (M+H = 210) is fully replaced by the product mass (M+H = 212).
-
Workup: Filter the reaction mixture through a tight pad of Celite to remove the Ru/C catalyst. Wash the pad with 20 mL of methanol. Concentrate the filtrate under reduced pressure at 35 °C to yield the crude amino alcohol.
-
Quality Control (Self-Validation Checkpoint 2): Perform
H NMR (DMSO- ). The protocol is validated as successful if you observe a distinct doublet/multiplet at ~4.8 ppm (integrating for 1H), corresponding to the benzylic CH-OH proton. The absence of a singlet at ~2.8 ppm (which would indicate a benzylic CH from hydrogenolysis) confirms the mechanistic fidelity of the Ru/C catalyst.
Protocol 2: Raney-Ni Catalyzed Tandem Reduction of the -Cyano Ketone
This protocol utilizes ammonia to kinetically trap the primary amine and prevent dimerization.
-
Solvent Preparation: Prepare or obtain 100 mL of 7N Ammonia in Methanol. Chill the solution to 10 °C to prevent ammonia loss during transfer.
-
Substrate & Catalyst Loading: Dissolve 10.0 g of 3-oxo-3-(2,4-dimethoxyphenyl)propanenitrile in the chilled methanolic ammonia. Transfer to a high-pressure Parr reactor. Add 1.5 g of washed, active Raney Nickel slurry (W-2 grade).
-
Hydrogenation: Purge the reactor with N
(3x) and H (3x). Pressurize to 70 psi with H . Heat the reaction mixture gently to 40 °C. The pressure will drop as the nitrile and carbonyl are reduced; repressurize to 70 psi as needed. Total reaction time is typically 8–10 hours. -
Workup: Cool the reactor to room temperature and carefully vent the H
. Purge thoroughly with N . Critical Safety Step: Raney Nickel is highly pyrophoric. Filter the mixture through Celite under a constant stream of nitrogen, ensuring the catalyst pad never runs dry. -
Isolation & Quality Control (Self-Validation Checkpoint): Evaporate the methanolic ammonia under reduced pressure. Analyze the crude residue via LC-MS. The system validates itself when the chromatogram shows >90% purity of the target mass (M+H = 212) and less than 2% of the dimerized mass (M+H = 406). If dimer levels exceed 2%, the ammonia concentration in Step 1 was insufficient.
References
-
Title: Catalytic Hydrogenation in Organic Syntheses (Hydrogenation Methods) Source: Academic Press / MDMA.ch Archive URL: [Link]
-
Title: New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation of ketones and a concise lactone synthesis enabled by asymmetric reduction of cyano-ketones Source: Chemistry Central Journal (NIH PubMed Central) URL: [Link]
-
Title: 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one (Structural Analog Data & Properties) Source: PubChem (National Institutes of Health) URL: [Link]
Recrystallization techniques for purifying 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Application Note: Advanced Recrystallization Techniques for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Introduction & Physicochemical Rationale
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a highly functionalized chiral amino alcohol frequently utilized as a building block in pharmaceutical synthesis. Structurally, it features a lipophilic 2,4-dimethoxyphenyl ring juxtaposed with a highly polar 1,3-amino alcohol motif. This amphiphilic nature presents a significant purification challenge.
During standard free-base recrystallization, the compound exhibits a strong tendency to undergo liquid-liquid phase separation—commonly referred to as "oiling out"—rather than forming a highly ordered crystalline solid. This phenomenon is driven by extensive, unstructured intermolecular hydrogen bonding between the primary amine and the hydroxyl group, which lowers the overall lattice energy of the solid state[1].
To circumvent this kinetic trap, converting the free base into a hydrochloride (HCl) salt is the thermodynamically favored approach. Protonation of the primary amine disrupts unpredictable hydrogen-bonding networks, replacing them with strong, directional ionic interactions that drive high-purity crystal lattice assembly[2]. This Application Note details the mechanistic protocols for both free-base trituration and HCl salt recrystallization, ensuring a self-validating system for API-grade purity.
Physicochemical Data & Solvent Compatibility
To design an effective recrystallization system, the thermodynamic solubility of the target compound must be matched with appropriate solvent/anti-solvent pairs.
| Property / Parameter | Free Base | Hydrochloride (HCl) Salt |
| Physical State (Crude) | Viscous Oil / Amorphous Solid | Crystalline Solid |
| Primary Intermolecular Forces | Hydrogen bonding, Van der Waals | Ionic, Hydrogen bonding |
| Optimal Thermodynamic Solvent | Ethyl Acetate, Toluene | Isopropanol (IPA), Ethanol |
| Optimal Anti-Solvent | Hexanes, Heptane | Diethyl Ether, Acetone |
| Propensity to "Oil Out" | High | Low |
| Target Purity post-Crystallization | 90 - 95% | > 99% (API Grade) |
Experimental Methodologies
Protocol A: Free-Base Trituration and Recrystallization (For Moderate Purity)
Direct recrystallization of the free base is challenging but achievable if the crude oil is first triturated to induce primary nucleation.
-
Dissolution: Dissolve the crude 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol in a minimal volume of hot ethyl acetate (approx. 3–5 mL/g). Causality: Ethyl acetate acts as a moderate-polarity thermodynamic solvent, capable of fully solvating both the lipophilic aromatic ring and the polar functional groups without excessively stabilizing the dissolved state.
-
Anti-Solvent Addition: Dropwise, add hexanes (anti-solvent) under constant stirring until the solution becomes faintly turbid. Causality: Hexanes lower the dielectric constant of the medium, pushing the amino alcohol toward supersaturation.
-
Seeding and Cooling: Introduce a seed crystal (if available). Allow the flask to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour. Causality: Slow cooling prevents the kinetic trap of oiling out, allowing the molecules sufficient time to orient into a stable crystal lattice.
-
Isolation: Collect the crystals via vacuum filtration and wash with cold hexanes. Dry under high vacuum.
Protocol B: Hydrochloride Salt Formation & Recrystallization (For >99% API-Grade Purity)
This is the gold-standard protocol for polar amino alcohols, ensuring maximum removal of organic impurities and yielding a highly stable, crystalline solid[3].
-
Thermodynamic Solvation: Dissolve the crude free base in anhydrous isopropanol (IPA) (5 mL/g) at room temperature. Causality: Anhydrous conditions are critical. The presence of water will solubilize the resulting HCl salt, drastically reducing the final yield.
-
Exothermic Protonation: Slowly add 1.1 equivalents of anhydrous HCl in diethyl ether (2.0 M) under continuous stirring. Causality: The localized exothermic protonation of the amine generates the chloride salt. Diethyl ether simultaneously acts as an anti-solvent, immediately lowering the solubility of the newly formed polar salt.
-
Nucleation & Growth: Stir the turbid mixture for 30 minutes at room temperature, then cool to 0–5 °C for 2 hours. Causality: The temperature gradient drives the system deep into the metastable zone, maximizing crystal yield and lattice perfection.
-
Filtration & Washing: Filter the white crystalline precipitate under vacuum. Wash the filter cake with two portions of cold diethyl ether (2 mL/g). Causality: Diethyl ether washes away unreacted lipophilic impurities (e.g., unreacted dimethoxybenzene derivatives) without dissolving the polar salt.
-
Drying: Dry the salt in a vacuum oven at 40 °C for 12 hours. Causality: Vacuum drying removes residual solvent trapped in the crystal lattice, preventing solvate-induced melting point depression.
Workflow for the conversion and recrystallization of the amino alcohol hydrochloride salt.
Mechanistic Troubleshooting: Overcoming "Oiling Out"
When working with 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, rapid cooling or excessive anti-solvent addition can cause the solute to separate as a dense, viscous oil rather than a solid. This occurs when the supersaturation level exceeds the boundary of the metastable zone too quickly, bypassing primary nucleation.
Thermodynamic pathways illustrating ideal crystallization versus oiling out phase separation.
Corrective Action: If oiling out occurs, do not attempt to filter the gummy residue. Instead, reheat the mixture until the oil redissolves into a single homogeneous phase. Add 5–10% more of the primary thermodynamic solvent (e.g., IPA or Ethyl Acetate), and cool the system at a much slower rate (e.g., 5 °C per hour). Utilize mechanical scratching of the glass flask with a glass rod to provide localized energy spikes, which act as nucleation sites for crystal growth.
Analytical Validation
To ensure the protocol operates as a self-validating system, the purified product must be analytically verified:
-
Melting Point Depression: A sharp melting point (range < 1.5 °C) indicates high crystal lattice purity. A broad or depressed melting point suggests trapped solvent or residual free base.
-
1H-NMR (in DMSO-d6): For the HCl salt, successful protonation is confirmed by the broad integration of the
protons downfield (approx. 7.5–8.5 ppm). The methoxy protons on the 2,4-dimethoxyphenyl ring should integrate sharply at ~3.7–3.8 ppm, confirming the structural integrity of the core scaffold.
References
- Vogel's Textbook of Practical Organic Chemistry - Google Books. Source: google.com.
- Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - MDPI. Source: mdpi.com.
- N-BOC-N-(2-Aminobenzyl)-2-hydroxyethylamine | 1437795-18-0 | Benchchem. Source: benchchem.com.
Sources
Application Notes and Protocols for the Storage Stability and Handling of Amino-propanol Derivatives
This guide provides an in-depth analysis of the critical parameters governing the storage, stability, and safe handling of amino-propanol derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying chemical principles and rationale for each recommendation, ensuring both scientific integrity and practical applicability in a laboratory setting.
Introduction to Amino-propanol Derivatives: A Versatile Chemical Class
Amino-propanol derivatives represent a significant class of organic compounds characterized by a propanol backbone with an amino group substituent. Their structural versatility makes them crucial building blocks and intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The chirality often present in these molecules adds to their complexity and importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] Given their reactivity and potential for degradation, a thorough understanding of their stability and handling requirements is paramount to ensure the integrity of research and the safety of laboratory personnel.[2]
Storage and Stability: Maintaining Chemical Integrity
The long-term stability of amino-propanol derivatives is a critical factor in their use in research and manufacturing. Degradation can lead to a loss of potency, the formation of impurities, and a potential alteration of the toxicological profile. Stability testing provides the necessary evidence to establish a shelf life and appropriate storage conditions.[3]
Factors Influencing Stability
Several environmental factors can influence the stability of amino-propanol derivatives:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4] Many amino-propanol derivatives are combustible liquids, and storing them at elevated temperatures can also increase fire risk.[5]
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-degradation pathways.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for amines.[6]
-
Moisture: Some amino-propanol derivatives are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other degradation pathways.[5]
-
pH: As amino alcohols are basic compounds, the pH of their environment can significantly impact their stability.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, and certain metals can lead to vigorous and potentially hazardous reactions.[7][8]
Common Degradation Pathways
Understanding the potential degradation pathways is essential for developing appropriate storage and handling protocols.
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products, including smaller alkylamines, aldehydes, and amides.[4] The presence of metal ions, such as iron, can catalyze these reactions.[4]
-
Thermal Degradation: At elevated temperatures, amino-propanol derivatives can undergo decomposition. For some diamines, a primary thermal degradation route involves carbamate formation followed by intermolecular cyclization.[9]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. This reaction can lead to a decrease in the purity of the material over time.[10]
Diagram of a general degradation pathway for an amino-propanol derivative:
Caption: General degradation pathways for amino-propanol derivatives.
Recommended Storage Conditions
To ensure the long-term stability of amino-propanol derivatives, the following storage conditions are recommended.[11][12]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[11] Some specific derivatives may require refrigeration (2-8°C).[13] | Minimizes thermal degradation and reduces vapor pressure. |
| Light | Store in a dark place, protected from light.[13] | Prevents photo-degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[13] Keep containers tightly closed.[11] | Prevents oxidative degradation and reaction with atmospheric CO2 and moisture. |
| Container | Use original, tightly sealed containers. Ensure containers are suitable for amines and not made of incompatible materials like copper or brass.[8] | Prevents contamination and leakage. |
| Location | Store in a dry and well-ventilated place.[11] Store away from incompatible materials such as strong oxidants and acids.[8] | Ensures safety and prevents accidental reactions. |
Protocols for Stability Assessment
A robust stability testing program is essential for determining the shelf-life and appropriate storage conditions for amino-propanol derivatives.[14] These protocols are based on the International Council for Harmonisation (ICH) guidelines.[15]
Long-Term Stability Testing Protocol
This study evaluates the stability of the derivative under recommended storage conditions over a prolonged period.[16]
Objective: To establish the shelf-life and confirm the recommended storage conditions.
Methodology:
-
Sample Preparation: Place the amino-propanol derivative in its final intended container-closure system. Prepare a sufficient number of samples for testing at all time points.
-
Storage Conditions: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]
-
Testing Frequency: For a proposed shelf-life of at least 12 months, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][15]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (color, clarity)
-
Purity assay (e.g., HPLC)
-
Identification and quantification of degradation products
-
Moisture content (if applicable)
-
Accelerated Stability Testing Protocol
This study uses exaggerated storage conditions to predict the long-term stability in a shorter timeframe.[15]
Objective: To quickly identify potential stability issues and support the proposed shelf-life.
Methodology:
-
Sample Preparation: As per the long-term stability protocol.
-
Storage Conditions: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3][14]
-
Testing Frequency: Test the samples at a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).[17]
-
Analytical Tests: The same analytical tests as in the long-term stability study should be performed.
HPLC Method for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of amino-propanol derivatives and quantifying any degradation products.[3][18]
Objective: To develop a stability-indicating HPLC method.
Methodology:
-
Column Selection: A reversed-phase C18 column is often a good starting point.[19] For chiral amino-propanol derivatives, a chiral stationary phase (CSP) will be necessary to separate enantiomers.[1]
-
Mobile Phase: A typical mobile phase for a C18 column could be a gradient of water and acetonitrile or methanol. A small amount of a modifier, such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds), can be added to improve peak shape.[1]
-
Detector: A UV detector is commonly used if the compound has a chromophore.[20] For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be employed.[19]
-
Sample Preparation:
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject the amino-propanol derivative to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The HPLC method should be able to separate these degradation products from the parent compound.
Workflow for a stability study of an amino-propanol derivative:
Caption: Workflow for a typical stability study.
Safe Handling and Personal Protective Equipment (PPE)
Amino-propanol derivatives are often corrosive and can cause severe skin burns and eye damage.[11][21] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling amino-propanol derivatives:[22]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[11][21]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[23] Gloves should be inspected before use and disposed of properly after handling the chemical.[11]
-
Body Protection: A lab coat or a complete suit protecting against chemicals should be worn.[11] For larger quantities, a chemical-resistant apron is recommended.[24]
-
Respiratory Protection: Handling should be done in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[25] If engineering controls are insufficient, a suitable respirator may be necessary.[26]
Safe Handling Protocol
A systematic approach to handling amino-propanol derivatives is crucial to minimize exposure.[23]
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[2] Locate the nearest emergency shower and eyewash station.[27]
-
Work Area: Conduct all handling of amino-propanol derivatives in a well-ventilated chemical fume hood.[25]
-
Transferring: When transferring the chemical, use only clean, dry, and compatible equipment.[2] For significant quantities, ground all equipment to prevent static discharge.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[25] Do not eat, drink, or smoke in areas where these chemicals are handled.[25]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][21]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Spill Cleanup Protocol
For small spills (less than 1 liter, depending on the specific chemical and its hazards), trained laboratory personnel can perform the cleanup.[28] For large spills, evacuate the area and contact emergency services.[27][28]
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[29]
-
Ventilate: Ensure the area is well-ventilated.[25]
-
Personal Protection: Wear the appropriate PPE as described in section 4.1.[2]
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[21]
-
Decontamination: Clean the spill area thoroughly with soap and water.[27]
-
Waste Disposal: Dispose of the collected waste and any contaminated materials according to local, state, and federal regulations.[21]
Waste Disposal
All waste containing amino-propanol derivatives, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.[30]
-
Segregation: Segregate waste containing amino-propanol derivatives from other waste streams.[23]
-
Labeling: Clearly label all waste containers as "Hazardous Waste" with the full chemical name.[23]
-
Disposal: Dispose of the waste through a licensed disposal company, following all applicable regulations.[21] Do not pour waste down the drain.[11]
Conclusion
The chemical integrity and safe use of amino-propanol derivatives are contingent upon a comprehensive understanding and implementation of appropriate storage and handling protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks, ensure the quality of their work, and maintain a safe laboratory environment. It is imperative to always consult the specific Safety Data Sheet (SDS) for the particular amino-propanol derivative being used for detailed, compound-specific information.[2]
References
- Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.
- 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety D
- 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS CAS No - Loba Chemie.
- Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer.
- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI.
- (S)-(+)
- Key pharmaceutical stability testing guidelines - Omori UK.
- Stability Testing for Pharmaceuticals & More - Parameter Gener
- AMINOALCOHOL MBM Safety D
- Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage - Benchchem.
- 3-Aminopropanol - Safety D
- Safety Data Sheet: S(+)-2-Amino-1-propanol - Carl ROTH.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Spill Control/Emergency Response - EHSO Manual 2025-2026.
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchG
- Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem.
- 3-Amino-1-propanol SDS, 156-87-6 Safety D
- Amino-2-propanol Safety D
- Personal Protective Equipment | US EPA.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
- 10.
- Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem.
- Laboratory Chemical Spill Cleanup and Response Guide - CUNY.
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- HPLC Determination of Aminopropiophenone as an Impurity in Phenylpropanolamine Bulk Drug and Pharmaceutical Formul
- 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem.
- (R)-(-)-2-Amino-1-propanol | 35320-23-1 - ChemicalBook.
- Analysis of pharmaceuticals using HPLC with evaporative light scattering detection - ResearchG
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Public
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
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Application Notes & Protocols: Strategic Derivatization of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol for Accelerated Drug Discovery
Introduction: The Strategic Value of the 3-Amino-1-arylpropan-1-ol Scaffold
The 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol core structure represents a privileged scaffold in medicinal chemistry. Its inherent functionalities—a primary amine, a secondary alcohol, and an electron-rich aromatic ring—provide three distinct vectors for chemical modification. This structural arrangement is found in various biologically active compounds, making it a valuable starting point for the development of novel therapeutics.
Derivatization of this core scaffold is a critical step in any drug discovery campaign. It allows for the systematic exploration of the chemical space surrounding the molecule to establish a robust Structure-Activity Relationship (SAR). Through carefully planned modifications, researchers can optimize a lead compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed framework and actionable protocols for the strategic derivatization of the primary amino group of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, a key handle for introducing molecular diversity.
Rationale and Overall Workflow
The primary goal is to generate a library of analogs by modifying the nucleophilic primary amine. This allows for the introduction of a wide array of functional groups that can probe interactions with biological targets. The two most direct and versatile strategies for modifying this amine are N-acylation to form amides and N-alkylation (via reductive amination) to form secondary amines.
The general experimental workflow is designed to be systematic and efficient, enabling the rapid synthesis and evaluation of new chemical entities.
Caption: High-level workflow for derivatization and evaluation.
Protocol I: N-Acylation for Amide Library Synthesis
3.1 Principle and Mechanistic Insight
N-acylation is a robust and fundamental reaction in organic synthesis for forming a stable amide bond.[1] The reaction between the primary amine of our scaffold and an acylating agent, such as an acyl chloride or acid anhydride, proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., chloride) forms the amide. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[1]
Caption: Simplified mechanism of N-acylation with acyl chlorides.
3.2 Detailed Experimental Protocol: Synthesis of N-(1-(2,4-dimethoxyphenyl)-3-hydroxypropyl)butanamide
-
Materials & Reagents:
-
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (1.0 eq)
-
Butyryl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (1.0 mmol, 211 mg) in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add butyryl chloride (1.1 mmol, 0.11 mL) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of 30% to 70% ethyl acetate in hexanes) to obtain the pure amide product.
-
3.3 Critical Considerations & Troubleshooting:
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Diacylation: While the secondary alcohol is less reactive than the primary amine, diacylation (acylation of both the amine and the alcohol) can occur under harsh conditions or with highly reactive acylating agents. Using a slight excess of the amine is generally not feasible here, so controlled addition of the acyl chloride at low temperature is key.
-
Alternative Acylating Agents: For sensitive substrates, acid anhydrides or coupling reagents (e.g., HATU, HOBt) with a carboxylic acid can be used under milder conditions.[3][4]
Protocol II: N-Alkylation via One-Pot Reductive Amination
4.1 Principle and Mechanistic Insight
Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds.[5] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent to yield the corresponding secondary amine.[6] Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used reducing agents due to their selectivity and tolerance of various functional groups. This method avoids the direct use of reactive and often toxic alkyl halides.
Caption: Workflow for one-pot reductive amination.
4.2 Detailed Experimental Protocol: Synthesis of 1-(2,4-Dimethoxyphenyl)-3-(butylamino)propan-1-ol
-
Materials & Reagents:
-
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (1.0 eq)
-
Butyraldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)[6]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol (1.0 mmol, 211 mg) and butyraldehyde (1.0 mmol, 0.09 mL) in methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 mmol, 45 mg) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours or until completion as indicated by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography, typically using a gradient of DCM and methanol (with a small percentage of ammonium hydroxide to prevent streaking on the column) to afford the pure secondary amine.
-
4.3 Critical Considerations & Troubleshooting:
-
Dialkylation: Over-alkylation to form a tertiary amine is a potential side reaction. Using a stoichiometric amount of the aldehyde and a stepwise procedure (imine formation followed by reduction) can minimize this.[5]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and less likely to reduce the starting aldehyde.
-
Solvent Choice: While methanol is common, other solvents like glycerol have been explored as green alternatives for this reaction.[6]
Characterization and Data Management
The structural integrity and purity of all synthesized derivatives must be rigorously confirmed. A combination of analytical techniques is essential for unambiguous characterization.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming the success of the derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the precise structure of the molecule by showing the connectivity of atoms.
Table 1: Example Data Collation for a Synthesized Analog Library
| Compound ID | Derivatization Method | R-Group | Yield (%) | Purity (HPLC, %) | Mass (m/z) [M+H]⁺ |
| LIB-A-001 | N-Acylation | -CO(CH₂)₂CH₃ | 78 | >98 | 282.17 |
| LIB-A-002 | N-Acylation | -CO-Ph | 85 | >99 | 316.16 |
| LIB-B-001 | Reductive Amination | -(CH₂)₃CH₃ | 65 | >97 | 268.20 |
| LIB-B-002 | Reductive Amination | -CH₂-Ph | 71 | >98 | 302.18 |
Conclusion
The protocols outlined in this guide provide robust and versatile methods for the derivatization of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol. By systematically applying N-acylation and reductive amination strategies, researchers can efficiently generate diverse libraries of novel compounds. This systematic approach, coupled with rigorous analytical characterization and subsequent biological evaluation, is fundamental to accelerating the hit-to-lead and lead optimization phases of modern drug discovery.
References
- Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
- Benchchem.
- Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Organic Chemistry Portal.
- Synthetic Communications. (2013).
- Molbank. (2018). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot.
- Benchchem.
- Angewandte Chemie. (2020).
- Organic Chemistry Portal.
- Synthetic Communications. (2023).
- Sigma-Aldrich. Small Molecules Analysis & QC.
- Agilent.
Sources
Application Note: Solvent Selection & Extraction of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
[2]
Executive Summary & Physicochemical Context
The extraction of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol presents a classic "amphiphilic challenge." The molecule contains a basic primary amine (
Critical Stability Warning: The 2,4-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. This significantly stabilizes the benzylic carbocation. Consequently, the benzylic hydroxyl group is acid-sensitive . Exposure to strong acids or heat can trigger dehydration (E1 elimination), leading to the formation of the corresponding styrene derivative. Avoid prolonged exposure to pH < 3 or elevated temperatures during workup.
Physicochemical Profile
| Property | Value (Est.)[1][2][3][4][5][6][7][8] | Implication for Extraction |
| LogP | 1.1 – 1.5 | Moderately lipophilic. Extractable into organics, but requires high ionic strength in the aqueous phase. |
| pKa (Amine) | ~9.5 – 10.0 | Must be at pH > 11 to exist as the free base ( |
| pKa (OH) | ~16 | Remains protonated (neutral) under standard extraction conditions. |
| Solubility | Amphiphilic | Soluble in alcohols and chlorinated solvents; moderate solubility in ethers/esters; low in hydrocarbons. |
Solvent Selection Matrix
Historically, Dichloromethane (DCM) has been the solvent of choice for amino-alcohols due to its high solubilizing power. However, modern sustainable process guidelines (e.g., ACS, Chem21) classify DCM as "Hazardous." The following matrix evaluates alternatives based on Solubility , Greenness , and Process Efficiency .
Comparative Solvent Analysis
| Solvent | Class | Green Score | Performance | Recommendation |
| Dichloromethane (DCM) | Chlorinated | Red (Banned/High Risk) | High. Excellent solubility for polar amines; low boiling point. | Avoid. Use only if alternatives fail. Environmental/Health hazard.[9][10][11] |
| Ethyl Acetate (EtOAc) | Ester | Green (Preferred) | Good. Industry standard replacement. Good phase separation. | Primary Recommendation. Readily available, low toxicity.[1][12] |
| 2-MeTHF | Ether | Green (Preferred) | Excellent. Higher hydrophobicity than THF; cleaner phase cuts; bio-based.[3] | Top Alternative. Best for process scale-up or difficult emulsions. |
| MTBE | Ether | Yellow (Usable) | Moderate. Good for avoiding peroxides, but lower polarity may reduce recovery yield. | Secondary. Use if EtOAc co-extracts too many polar impurities. |
| Isopropyl Acetate (IPAc) | Ester | Green (Preferred) | Good. Lower water solubility than EtOAc (less hydrolysis risk). | Alternative. Good for large-scale batch processing. |
Decision Logic (Graphviz Diagram)
The following decision tree outlines the logical flow for selecting the extraction solvent based on scale and purity requirements.
Caption: Logical decision tree for solvent selection, prioritizing Green Chemistry principles while acknowledging process constraints.
Detailed Extraction Protocol
Method: pH-Swing Liquid-Liquid Extraction (LLE) with Salting Out. Primary Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[3]
Reagents Required[1][7][8][9][10][12][14][15]
-
Crude reaction mixture (aqueous).
-
Solvent: Ethyl Acetate (HPLC Grade).
-
Base: 5M NaOH or
(saturated solution). -
Brine: Saturated NaCl solution.
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow
Step 1: Quench and Preparation[2][13][14][15]
-
Action: If the reaction was a reduction (e.g.,
), quench carefully with water or saturated . -
Volume Check: Ensure the aqueous volume is manageable. If the reaction solvent was methanol/ethanol, evaporate the alcohol first . Organic volatiles in the aqueous phase will prevent phase separation and solubilize the product in water.
Step 2: pH Adjustment (The Critical Step)
-
Theory: The amine must be deprotonated to be extractable.
-
Action: Cool the mixture to
(ice bath). Slowly add 5M NaOH or saturated with stirring. -
Target: Adjust pH to 12–13 .
-
Note: Monitor temperature.[2][5][13] Do not let it rise above
to prevent potential side reactions on the electron-rich ring.
Step 3: Salting Out
-
Action: Add solid NaCl to the aqueous phase until saturation is reached.
-
Reasoning: This exploits the "Salting-Out Effect" (Hofmeister series). High ionic strength reduces the solubility of organic molecules in water, forcing the amino-alcohol into the organic phase.
Step 4: Extraction[1][3][5]
-
Solvent Addition: Add EtOAc (volume equal to 1/2 of aqueous phase).
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to separate.[13] The product is in the Top (Organic) layer.
-
Repetition: Repeat extraction 3 times total (
).-
Troubleshooting: If an emulsion forms, add a small amount of brine or filter the biphasic mixture through a pad of Celite.
-
Step 5: Washing & Drying[7]
-
Wash: Combine organic extracts.[13] Wash once with a small volume of Brine (10% of organic volume). Do not wash with water , or you will back-extract the polar product.
-
Dry: Dry over anhydrous
for 15 minutes. -
Filtration: Filter off the drying agent.
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at
.
Experimental Workflow Diagram
Caption: Optimized workflow for the isolation of amphiphilic amino-alcohols.
Troubleshooting & Optimization
Issue: Low Recovery Yield
-
Cause: The product is too polar and remains in the water.
-
Solution 1 (Solvent): Switch to 2-MeTHF . It has higher extraction efficiency for polar amines than EtOAc.
-
Solution 2 (Mixture): Use a solvent mixture of EtOAc : Isopropanol (3:1) . The alcohol helps extract the polar compound, but this will also extract more impurities.
-
Solution 3 (Continuous): For scale-up, use a continuous liquid-liquid extractor.
Issue: Emulsions
-
Cause: Amino alcohols act as surfactants.
-
Solution:
-
Ensure complete evaporation of reaction alcohols (MeOH/EtOH) before extraction.
-
Filter the mixture through Celite to remove fine particulates stabilizing the emulsion.
-
Add more Brine.
-
Issue: Purity (Yellow Oil)
-
Cause: Oxidation of the electron-rich aromatic ring or incomplete removal of neutral impurities.
-
Solution: If the product is an oil, convert it to a salt for purification. Dissolve in EtOAc, add HCl (in dioxane or ether), and precipitate the Hydrochloride Salt . Salts are easily recrystallized (e.g., from iPrOH/EtOAc).
References
-
ACS Green Chemistry Institute. (2025). Dichloromethane Substitute: Sustainable Solvent Options. American Chemical Society. [Link]
-
Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol [benchchem.com]
- 3. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 4. chemscene.com [chemscene.com]
- 5. hydrometaltech.com [hydrometaltech.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 11. How do you (dis)solve a problem like methylene chloride? - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00443H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
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- 15. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Process Development Guide: Scalable Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Summary & Strategic Route Selection
The target molecule, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol , serves as a privileged scaffold in medicinal chemistry, particularly for adrenergic receptor modulators and serotonin reuptake inhibitors. Its structural core—a phenyl ring substituted with electron-donating groups linked to a
Retrosynthetic Analysis & Route Decision
For industrial scalability, we evaluated three potential pathways. The selection criteria prioritized raw material availability, safety profile (avoiding azides/cyanides), and crystallizability of intermediates.
| Route | Methodology | Pros | Cons | Verdict |
| A | Mannich Reaction (Acetophenone + HCHO + Amine) | One-pot potential.[1] | Difficult to stop at primary amine; often yields tertiary amines. | Rejected |
| B | Cyanohydrin (Aldehyde + Acetonitrile/Base) | Direct C-C bond formation. | Requires toxic nitriles/cyanides; difficult regiocontrol on aldehyde. | Rejected |
| C | Friedel-Crafts + Delépine | Uses cheap 1,3-dimethoxybenzene; highly regioselective; avoids hazardous azides. | Multi-step; requires careful hydrolysis of quaternary salt. | Selected |
The Selected Pathway: Friedel-Crafts / Delépine Sequence
We utilize a Friedel-Crafts acylation to install the carbon backbone, followed by a Delépine reaction to introduce the nitrogen. This method avoids the dimerization often seen when reacting alkyl halides directly with ammonia.
Mechanism Overview:
-
Acylation: 1,3-Dimethoxybenzene
3-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one. -
Amination: Alkyl chloride displacement by Hexamethylenetetramine (HMTA).
-
Hydrolysis & Reduction: Cleavage of the quaternary salt and reduction of the ketone to the alcohol.
Caption: Figure 1. Selected synthetic pathway utilizing Friedel-Crafts acylation and Delépine amination to ensure regioselectivity and primary amine purity.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 3-Chloro-1-(2,4-dimethoxyphenyl)propan-1-one. Critical Quality Attribute (CQA): Regioselectivity (2,4-isomer vs. 2,6-isomer). The 1,3-dimethoxy substitution pattern strongly directs to the 4-position (ortho/para cooperative effect), minimizing the 2-position substitution due to steric hindrance.
Reagents:
-
1,3-Dimethoxybenzene (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv)
-
Aluminum Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) (Solvent, 5-7 Volumes)
Protocol:
-
Setup: Equip a jacketed glass reactor with an overhead stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Cool the reactor to 0°C .
-
Catalyst Suspension: Charge DCM and
under nitrogen. Stir to form a suspension. -
Acylating Agent: Add 3-Chloropropionyl chloride dropwise, maintaining internal temperature
. -
Substrate Addition: Dissolve 1,3-dimethoxybenzene in DCM (1 Vol). Add this solution slowly to the catalyst mixture over 60 minutes.
-
Why? Adding the substrate to the pre-formed acylium ion complex favors mono-acylation and controls the exotherm.
-
-
Reaction: Warm to room temperature (20-25°C) and stir for 3-4 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into ice-water/HCl (1M). Caution: Massive HCl gas evolution.
-
Workup: Separate phases. Wash organic layer with brine and saturated
. Dry over and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Step 2: Delépine Amination
Objective: Conversion of alkyl chloride to primary amine hydrochloride. Advantage: The Delépine reaction uses Hexamethylenetetramine (HMTA), which is cheap, stable, and prevents over-alkylation (a common issue with direct ammonia use).
Reagents:
-
Intermediate 1 (3-Chloro-ketone) (1.0 equiv)[2]
-
Hexamethylenetetramine (HMTA) (1.05 equiv)
-
Chloroform or Ethanol (Solvent)[3]
Protocol:
-
Salt Formation: Dissolve Intermediate 1 in Chloroform (5 Vol). Add HMTA.[3][5]
-
Incubation: Stir at room temperature for 12-18 hours. The quaternary ammonium salt will precipitate as a white solid.
-
Filtration: Filter the solid salt. Wash with cold chloroform to remove unreacted starting material.
-
Stop Point: This salt is stable and can be stored.
-
-
Hydrolysis: Suspend the salt in Ethanol (10 Vol). Add Conc. HCl (2.5 equiv).
-
Reflux: Heat to reflux (78°C) for 2-4 hours. The salt dissolves, and ammonium chloride precipitates upon cooling.
-
Isolation: Filter off
. Concentrate the filtrate to obtain the 3-amino-1-(2,4-dimethoxyphenyl)propan-1-one hydrochloride .
Step 3: Reduction to Alcohol
Objective: Chemoselective reduction of the ketone to the secondary alcohol.
Reagents:
-
Aminoketone HCl salt (from Step 2)
-
Sodium Borohydride (
) (0.6 - 0.8 equiv) -
Methanol (Solvent)
Protocol:
-
Dissolution: Dissolve the aminoketone HCl salt in Methanol at 0°C.
-
Neutralization (Optional but recommended): Adjust pH to ~7-8 with triethylamine or NaOH to liberate the free amine in situ if solubility is an issue, though
works on the salt. -
Reduction: Add
portion-wise over 30 minutes. Maintain temp to prevent side reactions. -
Stir: Allow to warm to RT and stir for 2 hours.
-
Quench: Add Acetone (to destroy excess borohydride) followed by water.
-
Extraction: Extract with Ethyl Acetate (or DCM/Isopropanol mix).
-
Final Isolation: Dry and concentrate. The product, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol , usually solidifies or presents as a viscous oil.
Critical Process Parameters (CPP) & Safety
Process Flow Diagram
The following diagram illustrates the unit operations and critical control points.
Caption: Figure 2. Industrial process flow diagram highlighting critical temperature zones and unit operations.
Safety & Troubleshooting Table
| Parameter | Risk/Observation | Mitigation Strategy |
| AlCl3 Addition | Highly exothermic; HCl gas evolution. | Use a scrubber system (NaOH trap). Add solids via powder funnel under |
| HMTA Hydrolysis | Release of Formaldehyde (carcinogen).[4][5] | Ensure reactor is vented to a scrubber. Use closed-loop filtration if possible. |
| Borohydride Reduction | Hydrogen gas evolution. | Inert atmosphere.[2] Slow addition. Ensure headspace ventilation. |
| Impurity: Dimer | Formation of secondary amine. | The Delépine route minimizes this. If observed, ensure HMTA quality and stoichiometry. |
Analytical Controls
To ensure "Self-Validating" protocols, the following checkpoints must be met:
-
IPC 1 (After Acylation): HPLC. Limit of 1,3-dimethoxybenzene < 0.5%. Verify absence of di-acylated impurity (check Mass Spec for M+100 peaks).
-
IPC 2 (After Salt Formation): Appearance. The quaternary salt should be a white, free-flowing solid. Yellowing indicates decomposition or trapped solvent.
-
Final Product Specification:
-
Purity: >98% (HPLC, Area %).
-
Identity: 1H NMR (Characteristic signals: Methoxy singlets ~3.8 ppm, Propyl multiplet, Triplet for
). -
Residual Solvents: Ethanol/DCM < ICH limits.
-
References
-
Friedel-Crafts Acylation Protocols
-
Delépine Reaction Methodology
-
Reduction of Amino-Ketones
-
Hwang, L., et al. (2008).[10] A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. Retrieved from
-
-
Target Molecule Context (Analogous Structures)
-
Sigma-Aldrich.[11] (n.d.). 3-Amino-1-propanol Product Information. Retrieved from
-
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. 3-氨基-1-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-[(2,4-dimethoxyphenyl)amino]-1-(naphthalen-2-yl)propan-1-one | 882073-38-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Welcome to the Technical Support Center. The synthesis of 1-aryl-3-amino-1-propanols is a critical pathway in medicinal chemistry, particularly for generating precursors to monoamine reuptake inhibitors[1]. The most robust and atom-economical route to synthesize 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is the two-step cyanomethylation-reduction workflow . This involves the aldol-type addition of acetonitrile to 2,4-dimethoxybenzaldehyde, followed by the reduction of the resulting
This guide provides field-proven methodologies, quantitative data, and troubleshooting FAQs to help you overcome common bottlenecks such as retro-aldol cleavage, elimination, and poor extraction yields.
Workflow & Troubleshooting Diagram
Workflow and troubleshooting pathways for the synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
Quantitative Data: Nitrile Reduction Strategies
The choice of reducing agent for the
Table 1: Comparison of Reducing Agents for 3-Hydroxy-3-(2,4-dimethoxyphenyl)propanenitrile
| Reducing Agent | Typical Yield | Chemoselectivity | Primary Byproducts | Workup Difficulty |
| LiAlH₄ | 40–50% | Low | 2,4-Dimethoxybenzyl alcohol (Retro-aldol) | High (Aluminum emulsions) |
| BH₃·THF | 75–85% | High | Trace unreacted nitrile | Medium (Requires acid reflux) |
| Raney Ni / H₂ | 80–90% | Moderate | Secondary amine dimers | Low (Simple filtration) |
Standard Operating Procedures
Protocol A: Cyanomethylation of 2,4-Dimethoxybenzaldehyde
Self-Validation: The product should appear as a highly polar spot on TLC (Silica, 1:1 EtOAc/Hexanes) that stains intensely with KMnO₄.
-
Preparation: Flame-dry a Schlenk flask and purge with N₂. Add anhydrous THF (50 mL) and acetonitrile (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes to generate the lithiated acetonitrile nucleophile.
-
Addition: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) in anhydrous THF (10 mL). Add this dropwise to the reaction mixture, ensuring the internal temperature never exceeds -70 °C.
-
Quenching (Critical Step): After 2 hours, quench the reaction while still at -78 °C by adding a solution of glacial acetic acid (1.5 equiv) in THF. Do not allow the reaction to warm under basic conditions.
-
Workup: Warm to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate 3-hydroxy-3-(2,4-dimethoxyphenyl)propanenitrile.
Protocol B: Borane Reduction to 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Self-Validation: The final product will be extremely polar and require a basic stain (e.g., Ninhydrin) to visualize on TLC.
-
Preparation: In a dry flask under N₂, dissolve the
-hydroxy nitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. -
Reduction: Slowly add Borane-THF complex (BH₃·THF, 3.0 equiv).
-
Heating: Reflux the mixture for 4 hours. Monitor completion via TLC (disappearance of the nitrile starting material).
-
Complex Cleavage: Cool to 0 °C. Carefully quench with methanol to destroy excess borane, followed by the addition of 2 M HCl. Reflux for 1 hour to break the stable boron-amine complex.
-
Isolation: Cool to room temperature and basify the aqueous layer to pH 12 using 6 M NaOH. Extract extensively with dichloromethane (DCM). Dry the organic layers over Na₂SO₄ and concentrate to yield the pure 1-aryl-3-amino-1-propanol.
Troubleshooting & FAQs
Q1: My cyanomethylation reaction yields a significant amount of a dehydrated byproduct. How do I prevent this?
A1: The byproduct you are observing is 3-(2,4-dimethoxyphenyl)acrylonitrile (a cinnamonitrile derivative). The
Q2: When reducing the
Q3: I am forced to use LiAlH₄, but I struggle to extract the final amino alcohol from the aqueous workup. It seems trapped in the emulsion. How can I fix this?
A3: Highly polar
Q4: I switched to Raney Ni/H₂ for the reduction, but I am seeing a dimeric secondary amine byproduct. How do I suppress this? A4: During the catalytic hydrogenation of nitriles, the intermediate imine can undergo nucleophilic attack by the newly formed primary amine. This eliminates ammonia and leads to a secondary amine dimer. To suppress this pathway, perform the hydrogenation in the presence of methanolic ammonia. The excess ammonia shifts the equilibrium, favoring the primary amine and suppressing dimer formation.
Q5: Can I synthesize this molecule via a Mannich reaction instead?
A5: Yes, using 2,4-dimethoxyacetophenone and formaldehyde. However, using ammonia directly in the Mannich reaction leads to uncontrollable over-alkylation. While the Mannich reaction is a powerful tool for C–C bond construction[5], to get a primary amine you must use a protected amine (e.g., dibenzylamine or phthalimide) to form the
References
1.[5] The Redox-Mannich Reaction. National Institutes of Health (NIH). Available at: 2.[1] Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles. ARKIVOC. Available at: 3.[2] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: 4.[3] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: 5.[4] Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at:
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol reduction
This guide functions as a specialized Technical Support Center for researchers working on the synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol .
Based on the chemical structure, this molecule is a
This guide optimizes Temperature (
Ticket Subject: Optimizing T/P for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Synthesis Assigned Specialist: Senior Application Scientist
Part 1: The Thermodynamic Landscape (Theory)[1]
Before adjusting knobs, you must understand the competing forces in your reactor.[1] The reduction of the ketone to the alcohol is your goal, but the thermodynamics of the electron-rich ring fight against you.
The Mechanism & Risk Profile
The 2,4-dimethoxy substitution pattern pushes electron density into the aromatic ring. This stabilizes the benzylic carbocation intermediate, making the C-OH bond significantly easier to break than in unsubstituted phenyl analogs.
-
Primary Reaction (Desired):
-
Secondary Reaction (Critical Impurity):
(Hydrogenolysis)[1]
The T/P Matrix
| Variable | Effect on Rate ( | Effect on Selectivity | Mechanistic Note |
| Temperature | Exponential Increase | Decreases | Higher |
| Pressure | Linear Increase | Variable | Higher |
Part 2: Troubleshooting Guide (Interactive)
Identify your specific failure mode below to find the corrective action.
Q1: "My reaction is complete, but I have 15-20% of the 'des-hydroxy' impurity (alkane)."
Diagnosis: You are suffering from Hydrogenolysis .[1] The electron-rich ring is facilitating the cleavage of your product's hydroxyl group. Immediate Fixes:
-
Lower Temperature: Drop
by 10-15°C. The activation energy for hydrogenolysis is higher than carbonyl reduction; cooling favors the alcohol.[1] -
Check Acidity: Are you using the HCl salt of the amine? Acid catalysis promotes hydrogenolysis.[1] Neutralize with a mild base (e.g.,
or ) or switch to the free base form if the catalyst allows.[1] -
Change Catalyst: Switch from Pd/C to Pt/C or Raney Nickel . Palladium is notorious for cleaving benzylic bonds; Platinum is much more selective for
reduction.[1]
Q2: "The reaction is too slow (Conversion < 50% after 24h)."
Diagnosis: Catalyst poisoning or insufficient hydrogen solubility.[1] The free amine group can bind to the metal surface, deactivating the catalyst. Immediate Fixes:
-
Increase Pressure: Move from 5 bar to 20-30 bar . This forces hydrogen onto the catalyst surface, outcompeting the amine poison.
-
Increase Catalyst Loading: Do not increase
yet (risk of side reactions). Increase catalyst loading from 5 wt% to 10 wt%. -
Solvent Switch: If using Ethanol, switch to Methanol or Water/Methanol mixtures.[1] Higher polarity often stabilizes the transition state for amino-ketone reductions.[1]
Q3: "I see ring saturation (cyclohexyl byproducts)."
Diagnosis: Extreme hydrogenation conditions.[1] Immediate Fixes:
-
Lower Pressure: You are likely operating >50 bar.[1] Reduce to 10-15 bar .
-
Change Catalyst: If using Rhodium (Rh) or Ruthenium (Ru), switch to Pd or Pt.[1] Rh/Ru are highly active for aromatic ring reduction.[1]
Part 3: Visualizing the Control Strategy
The following diagram maps the reaction pathway and the decision logic for optimization.
Caption: Reaction pathway showing the critical bifurcation between the desired alcohol and the over-reduced alkane impurity driven by temperature and catalyst choice.
Part 4: The "Golden Batch" Protocol
This protocol is designed to minimize the benzylic hydrogenolysis typical of 2,4-dimethoxy systems.
Target: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Scale: 10g - 100g (Pilot/Lab)
| Parameter | Setting | Rationale |
| Catalyst | 5% Pt/C (wet) | Platinum retains |
| Loading | 2.0 - 5.0 wt% | Standard loading for kinetic competence.[1] |
| Solvent | Methanol | High hydrogen solubility and good solubility for polar amino alcohols.[1] |
| Temperature | 30°C - 35°C | Strict Control. Keep |
| Pressure | 15 - 20 bar | Moderate pressure compensates for the lower temperature to maintain rate.[1] |
| Additives | None (Neutral) | Avoid adding HCl.[1] If the starting material is an HCl salt, add 1.0 eq.[1] |
Step-by-Step:
-
Inerting: Purge autoclave with
(3x) to remove oxygen.[1] -
Loading: Charge Ketone precursor and Methanol. Add Pt/C catalyst as a slurry.[1]
-
Pressurization: Charge
to 15 bar. -
Reaction: Stir at 1000 rpm (mass transfer limited). Heat to 30°C.
-
Monitoring: Check
uptake. When uptake plateaus, sample immediately.[1] Do not let it stir overnight after completion (risk of slow hydrogenolysis).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Platinum? A: Yes. Raney Nickel is an excellent alternative for this specific reduction.[1] It is less prone to benzylic hydrogenolysis than Palladium and is cheaper than Platinum.[1] However, you typically need higher pressures (30-50 bar) and temperatures (50°C) to get it to work efficiently.[1] Ensure you wash the Raney Ni thoroughly to remove alkaline residues if your molecule is base-sensitive.[1]
Q: Why does the 2,4-dimethoxy group make this so difficult? A: In standard hydrogenation, the aromatic ring acts as an electron donor. The methoxy groups at the 2 and 4 positions are strong electron-donating groups (EDGs).[1] They stabilize the positive charge character at the benzylic position during the catalytic cycle, which lowers the energy barrier for the C-OH bond to break and be replaced by hydrogen [1].
Q: My HPLC shows two peaks for the product. Why? A: You have created a chiral center at the alcohol position. Unless you used a chiral catalyst (e.g., Ru-BINAP or similar asymmetric hydrogenation systems), you will get a racemic mixture (50:50 enantiomers).[1] This is expected.
Q: Can I use NaBH4 instead to avoid pressure equipment?
A: Yes. Sodium Borohydride (
References
-
Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Definitive text on catalyst selection for benzylic vs. carbonyl selectivity). [1]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational work on pressure effects in hydrogenation).
-
Hartwig, J. F. (2010).[1] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Mechanistic insights into metal-hydride interactions).
Sources
Overcoming solubility issues with 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Solubility Optimization & Formulation Guide[1]
Case ID: SOL-3A-DMP Status: Active Support Classification: Aryl-Amino Alcohol / Lipophilic Base[1]
Technical Analysis: Why is Solubility Difficult?
Before applying a fix, you must understand the molecular behavior.[1] 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol represents a classic "Amphiphilic Mismatch" in medicinal chemistry.
-
The Lipophilic Anchor: The 2,4-dimethoxyphenyl ring is electron-rich and highly hydrophobic.[1] It drives the molecule to aggregate in aqueous environments to minimize water contact (hydrophobic effect).[1]
-
The Polar Tether: The propanol chain and primary amine provide polarity, but at neutral pH (7.0–7.4), the amine is in equilibrium between its ionized (
) and unionized ( ) forms. The unionized form dominates the solubility profile, leading to precipitation or "oiling out."[1]
Predicted Physicochemical Profile:
| Property | Estimated Value | Implication |
|---|---|---|
| pKa (Amine) | ~9.5 – 10.0 | At pH 7.4, a significant fraction remains unionized (insoluble).[1] |
| LogP | ~1.5 – 2.0 | Moderate lipophilicity; requires organic co-solvents or pH < 5.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Prone to forming sticky gums rather than clean crystals in water.[1] |
Troubleshooting Modules
Module A: The "Gold Standard" – pH Manipulation & Salt Formation
Best for: Aqueous buffers, stock solutions, and animal dosing.[1]
The most reliable method to solubilize this compound is to force it into its cationic state.[1] You do not need to buy a pre-made salt; you can generate it in situ.[1]
Protocol: In-Situ Salt Formation (HCl)[1]
-
Calculate Stoichiometry: You need 1.05 equivalents of Acid per 1 equivalent of Base.[1]
-
Dissolution Step:
-
Acidification:
-
Dilution:
Why this works: Protonation of the primary amine (
Module B: Co-Solvent Systems for Neutral pH
Best for: Cellular assays where acidic pH is toxic.[1]
If you strictly require pH 7.4, you must lower the dielectric constant of the solvent system using water-miscible organic solvents.
Recommended Solvent Systems:
| Primary Solvent | Secondary (Aqueous) | Max Ratio (v/v) | Notes |
|---|---|---|---|
| DMSO | PBS / Media | 0.1% – 0.5% | Standard.[1] Watch for "crashing out" upon addition to media.[1] |
| Ethanol | Water | < 10% | Good for initial dissolution, but evaporates.[1] |
| PEG 400 | Water / Saline | 20% – 40% | Excellent for in vivo IP/IV injection.[1] |
Troubleshooting "Crashing Out":
-
Issue: You add 1 µL of DMSO stock to 1 mL media, and a white cloud appears.
-
Fix: Use the "Step-Down" Dilution Method .
Module C: Advanced Formulation (Cyclodextrins)
Best for: High-concentration animal dosing or sensitive biological targets.[1]
When pH adjustment is impossible and DMSO is toxic, use Hydroxypropyl-
Protocol: Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1] -
Add the compound (solid or small volume organic stock) to the CD solution.[1]
-
Sonication: Sonicate for 30–60 minutes at ambient temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on pH tolerance and solvent toxicity.
Frequently Asked Questions (FAQ)
Q: My solution turned pink/brown after sitting on the bench. Is it still good?
-
Diagnosis: Oxidation.[1] The 2,4-dimethoxybenzene ring is electron-rich and susceptible to oxidative degradation, and primary amines can absorb
.[1] -
Resolution: Always prepare fresh. If storage is necessary, store the stock solution in DMSO at -20°C under nitrogen/argon. Do not store aqueous dilutions.[1]
Q: The compound looks like an oil droplet at the bottom of the tube.
-
Diagnosis: "Oiling out."[1] This happens when the compound concentration exceeds its solubility limit, and it phase-separates as a liquid rather than crystallizing.[1]
-
Resolution: You have exceeded the saturation point. Add a surfactant (Tween-80 at 0.1%) or switch to the Acidic Salt Protocol (Module A).[1] Warming the solution to 37°C may temporarily help, but it will likely separate again upon cooling.[1]
Q: Can I use DMSO stocks for animal injections?
-
Diagnosis: Pure DMSO is irritant and can cause hemolysis.[1]
-
Resolution: Avoid >10% DMSO for IV/IP. Use the PEG 400/Water (30:70) system or the Cyclodextrin method (Module C) for safer in vivo delivery.[1]
References
-
Solubility Enhancement Strategies: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
-
Salt Selection for Amines: Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Co-solvent Systems: Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1] Link
Sources
Technical Support Center: Enantioselective Enrichment of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Ticket ID: ENANTIO-24-DMP Status: Open Priority: High (Process Development) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Strategic Analysis
User Query: "We are attempting to isolate the (S)-enantiomer of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol. Standard acid resolution is yielding low recovery and impurities. Please advise on enrichment strategies."
Technical Assessment: The target molecule, 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol , presents a specific chemical challenge distinct from its 3,4-dimethoxy or unsubstituted phenyl analogs (e.g., Fluoxetine/Duloxetine intermediates).
-
The "Electron-Rich" Trap: The 2,4-dimethoxy substitution pattern places two strong electron-donating groups in resonance with the benzylic center. This significantly stabilizes the benzylic carbocation.
-
Consequence: Under acidic conditions (typical for classical resolution), this molecule is highly prone to acid-catalyzed dehydration to form the corresponding styrene (alkene) or racemization via the carbocation.
-
Recommendation: While classical resolution is possible, Biocatalytic Asymmetric Reduction of the corresponding ketone is the superior strategy for yield and purity, as it operates under neutral aqueous conditions.
Decision Matrix: Selecting Your Workflow
Before proceeding, determine your starting material and constraints.
Caption: Strategic Decision Tree for selecting the optimal enrichment pathway based on precursor availability and stability constraints.
Protocol A: Biocatalytic Asymmetric Reduction (Recommended)
Context: This method converts the precursor ketone (3-amino-1-(2,4-dimethoxyphenyl)propan-1-one) directly to the chiral alcohol using a Ketoreductase (KRED) enzyme. This avoids the 50% yield cap of kinetic resolution.[1]
Mechanism of Action
The KRED enzyme utilizes NADPH to transfer a hydride to the si- or re-face of the ketone, establishing the chiral center. A Glucose Dehydrogenase (GDH) cofactor recycling system is coupled to regenerate NADPH.
Step-by-Step Protocol
Materials:
-
Substrate: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one HCl salt.
-
Enzyme: KRED Screening Kit (Focus on Codexis or Daicel panels).
-
Cofactor: NADP+ / NADPH.
-
Recycling System: Glucose / GDH.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Procedure:
-
Buffer Preparation: Prepare 100 mL of 0.1 M Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.
-
Substrate Solution: Dissolve the ketone substrate (500 mg) in a minimal amount of DMSO or IPA (max 5% v/v final concentration) to assist solubility.
-
Reaction Assembly:
-
To the buffer, add Glucose (1.5 equivalents relative to substrate).
-
Add GDH (50 Units) and NADP+ (1 mM catalytic amount).
-
Add the KRED enzyme (10-20 mg).
-
Add the substrate solution slowly.[2]
-
-
Incubation: Stir gently at 30°C for 24 hours. Monitor pH; if it drops below 6.5, adjust with 1M NaOH (critical to prevent amine protonation affecting solubility).
-
Workup: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Data Analysis:
| Parameter | Target Specification | Troubleshooting |
|---|---|---|
| Conversion | > 95% | If stuck <50%, add more GDH/Glucose (cofactor exhaustion). |
| Enantiomeric Excess (ee) | > 99% | If low, screen different KRED homologs. |
| Byproducts | < 1% | If styrene detected, pH was likely too low (acidic). |
Protocol B: Classical Diastereomeric Salt Resolution
Context: If you must start from the racemic alcohol and lack biocatalysis capabilities, use this method. Warning: The 2,4-dimethoxy group makes the benzylic alcohol labile. Do not use strong mineral acids (HCl/H₂SO₄) for the resolution step.
Resolving Agent Selection
Based on the structural similarity to Duloxetine intermediates (3-amino-1-(2-thienyl)propan-1-ol), the following acids are most effective:
-
(S)-(+)-Mandelic Acid (Primary recommendation).
-
(-)-Dibenzoyl-L-tartaric acid (DBTA) .
Step-by-Step Protocol
-
Free Base Preparation: Ensure the starting material is the free amine, not the HCl salt. Partition between MTBE and 1M NaOH, separate, and dry the organic layer.
-
Solvent Selection: Use Ethanol (95%) or IPA . Avoid water-heavy mixtures to prevent oiling out.
-
Salt Formation:
-
Dissolve 10 g (47 mmol) of racemic amine in 50 mL Ethanol.
-
Dissolve 47 mmol (1 eq) of (S)-Mandelic acid in 30 mL Ethanol.
-
Add the acid solution dropwise to the amine at 40°C (Do not boil).
-
-
Crystallization:
-
Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.
-
Crucial: Seed with pure diastereomeric salt if available.
-
Stir at RT for another 4 hours.
-
-
Filtration & Crack: Filter the white solid. Resuspend in water/DCM, basify with NaOH to pH 10, and extract the enriched amine.
Troubleshooting Guide (FAQ)
Issue 1: "The product oils out instead of crystallizing during resolution."
Diagnosis: The diastereomeric salt is too soluble in the chosen solvent, or impurities are preventing lattice formation. Solution:
-
Switch Solvent: Move from Ethanol to Isopropanol (IPA) or IPA/MTBE (1:1). The lower polarity of MTBE forces precipitation.
-
The "Cloud Point" Method: Dissolve the salt in hot Ethanol, then add warm MTBE dropwise until the solution turns slightly cloudy. Cool very slowly.
Issue 2: "I see a new impurity peak at [M-18] in LCMS."
Diagnosis: This is the styrene derivative formed by the elimination of water (Dehydration). Cause: The 2,4-dimethoxy groups stabilize the carbocation, making the alcohol leave easily in the presence of acid and heat. Corrective Action:
-
Lower Temperature: Never heat the resolution mixture above 45-50°C.
-
Avoid Strong Acids: Ensure no traces of HCl or H₂SO₄ are present. Use weak organic acids (Mandelic, Tartaric) only.
Issue 3: "The ee% is stuck at 85% after the first crystallization."
Diagnosis: Eutectic composition reached or non-selective inclusion of the other diastereomer. Solution:
-
Recrystallization: Take the 85% ee salt and recrystallize it from fresh Ethanol. Do not add more resolving agent.
-
The "Pope Peachy" Approach: If 1.0 eq of acid was used, try using 0.6 eq of the resolving agent. This "starves" the system, forcing the less soluble (desired) diastereomer to form preferentially while leaving the unwanted isomer in the mother liquor.
Visualization: Troubleshooting Logic
Caption: Diagnostic workflow for common failures in the resolution of electron-rich amino alcohols.
References
-
Kamal, A., et al. (2008). "Chemoenzymatic synthesis of duloxetine and its enantiomer via lipase-catalyzed kinetic resolution." Tetrahedron: Asymmetry, 19(15), 1830-1838. Link
- Relevance: Establishes the lipase-catalyzed resolution protocol for 3-amino-1-arylpropanols.
-
Liu, H., et al. (2007). "Synthesis of enantiomerically pure 3-amino-1-arylpropanols via asymmetric transfer hydrogenation." Organic Letters, 9(2), 205-208. Link
- Relevance: details the ATH reduction of the ketone precursor, avoiding acidic conditions.
-
BenchChem Technical Repository. (2025).[1] "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid." BenchChem Protocols. Link
- Relevance: Provides the specific stoichiometry and solvent systems for Mandelic acid resolution of this structural class.
- Tao, J., & Xu, J.H. (2009). "Biocatalytic reduction of bulky aryl ketones." Current Opinion in Chemical Biology, 13(1), 43-50. Relevance: Discusses KRED screening for sterically demanding and electron-rich phenyl rings.
- Fiaud, J.C., & Gil, R. (2006). "Mechanism of acid-catalyzed racemization of electron-rich benzylic alcohols." Journal of Organic Chemistry, 71(4), 1423-1430.
Sources
Technical Support Center: Resolving Phase Separation Issues in 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Extraction
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with liquid-liquid extraction (LLE) bottlenecks.
Core Principles: The Causality of Emulsions
When extracting 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, researchers frequently encounter stubborn emulsions and ambiguous phase boundaries ("rag layers"). This is driven by the molecule's inherent amphiphilic nature[1]. The structure features a highly hydrophobic 2,4-dimethoxyphenyl ring paired with a hydrophilic 1,3-amino alcohol moiety.
At intermediate pH levels (pH 8–10), the primary amine group (
Mechanistic pathway of pH-dependent phase separation for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
Quantitative Extraction Data
To achieve optimal recovery and phase clarity, the partition coefficient (Log D) must be maximized in favor of the organic solvent. The table below summarizes the causality between pH, molecular state, and extraction efficiency[3].
| Parameter | pH < 8 | pH 8 - 10 (Near pKa) | pH > 11 |
| Amine State | Fully Protonated (-NH | Mixed (-NH | Fully Deprotonated (-NH |
| Aqueous Solubility | High | Moderate | Low |
| Surfactant Behavior | Low | High (Severe Emulsion Risk) | Low |
| Partition Coefficient (Log D) | < 0 (Aqueous phase favored) | ~0.5 - 1.5 (Variable) | > 2.0 (Organic phase favored) |
| Extraction Efficiency | Poor (< 10%) | Moderate (~50%) | Excellent (> 95%) |
Troubleshooting FAQs
Q: Why does my extraction form a thick, milky emulsion as soon as I shake the separatory funnel? A: Emulsions form when the interfacial tension between the two phases is too low, often because the target molecule is acting as a surfactant[2]. For 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, this happens if the aqueous pH is too close to the amine's pKa. Adjusting the pH to >11 ensures the amine is fully deprotonated, removing its amphiphilic character. Additionally, vigorous shaking increases the surface area of the droplets; gentle swirling is recommended to prevent emulsion formation[4].
Q: I have adjusted the pH to 12, but a "rag layer" still persists at the interface. How do I resolve this? A: A "rag layer" (a hazy, unresolved boundary) is often caused by insoluble impurities, proteinaceous material, or polymeric byproducts trapped at the interface. The most effective self-validating solution is to filter the entire biphasic mixture through a pad of Celite or a glass wool plug[4]. This physically removes the particulate matter stabilizing the boundary, allowing the liquid phases to coalesce cleanly.
Q: Can I use salts to force the phases to separate? A: Yes. The addition of brine (saturated NaCl) or solid NaCl increases the ionic strength of the aqueous layer. This "salting out" effect decreases the solubility of the organic-soluble free base in the aqueous phase, forcing the amphiphilic molecules into the organic layer and disrupting the emulsion[4][5].
Troubleshooting Workflow
Step-by-step decision tree for troubleshooting liquid-liquid extraction emulsions and rag layers.
Experimental Protocols
Protocol A: Optimized Extraction of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
-
pH Adjustment: Transfer the aqueous reaction mixture to a beaker. While stirring linearly, add 2M NaOH dropwise until the pH reaches 11.5–12.0 (verify with a calibrated pH meter).
-
Solvent Addition: Transfer the basified aqueous layer to a separatory funnel. Add an equal volume of an organic solvent with good hydrogen-bond accepting properties (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran)[3].
-
Agitation: Do not shake vigorously. Gently invert and swirl the separatory funnel for 1-2 minutes, venting frequently to release pressure[6].
-
Separation: Secure the funnel in a ring stand and allow the phases to separate for 10-15 minutes[5]. Collect the organic layer.
Protocol B: Emulsion Breaking & Rag Layer Resolution
If an emulsion forms despite following Protocol A, execute the following steps sequentially:
-
Salting Out: Add 10-20 mL of saturated aqueous NaCl (brine) to the separatory funnel. Swirl gently and let sit for 15 minutes[5].
-
Filtration (For Rag Layers): If a solid-stabilized rag layer persists, drain the entire contents of the separatory funnel through a Büchner funnel fitted with a Celite pad or a glass funnel with a glass wool plug[4]. Return the filtrate to a clean separatory funnel.
-
Centrifugation (For Micro-emulsions): If the organic layer remains cloudy, transfer the emulsified portion to 50 mL Falcon tubes and centrifuge at 3000-4000 rpm for 10 minutes[1][5]. This physically forces the phases apart based on density. Pipette off the clear organic layer.
References
-
Title: Tips for Troubleshooting Liquid–Liquid Extraction. Source: K-Jhil. URL: [Link]
-
Title: Tips for Troubleshooting Liquid–Liquid Extractions. Source: LCGC International. URL: [Link]
-
Title: Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Source: Spectro Scientific. URL: [Link]
-
Title: 4.6: Step-by-Step Procedures For Extractions. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor in enzymatic metaraminol production. Source: RSC Publishing. URL: [Link]
-
Title: A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Sources
- 1. Extractive in situ product removal for the application of naturally produced l -alanine as an amine donor in enzymatic metaraminol production - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00852H [pubs.rsc.org]
- 2. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalytic Hydrogenation of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Current Status: Online Role: Senior Application Scientist Topic: Preventing Catalyst Poisoning & Deactivation
Executive Summary
The synthesis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol typically involves the catalytic hydrogenation of its corresponding Mannich base precursor (3-amino-1-(2,4-dimethoxyphenyl)propan-1-one).
While this reduction appears straightforward, it is notorious for catalyst deactivation. The presence of a basic nitrogen (primary or secondary amine) alongside an electron-rich dimethoxybenzene ring creates a "perfect storm" for catalyst poisoning and side reactions.
This guide moves beyond basic textbook advice. We analyze the chemisorption mechanisms that kill your reaction and provide self-validating protocols to prevent them.
Part 1: The "Invisible" Poisons (Feedstock Hygiene)
Q: My reaction stalls at 50% conversion despite fresh catalyst. Is my catalyst defective?
A: It is rarely the catalyst's fault. It is likely your feedstock. The synthesis of the precursor ketone often involves Friedel-Crafts acylation or Mannich reactions using reagents that leave trace poisons.
The Mechanism
Transition metals (Pd, Pt, Rh) are "soft" acids. They have a high affinity for "soft" bases:
-
Sulfur: If you used thionyl chloride (
) or sulfonyl reagents upstream, trace sulfur ( ) binds irreversibly to the active metal sites, permanently deactivating them. -
Halides: Residual chloride (
) from HCl salts or acylation reagents competes with hydrogen for surface adsorption.
Troubleshooting Protocol: The "Carbon Polish"
Before adding expensive metal catalysts, you must "polish" the substrate.
Step-by-Step De-poisoning Workflow:
-
Dissolution: Dissolve the crude amino-ketone precursor in Methanol (MeOH).
-
Scavenging: Add 5 wt% Activated Carbon (specifically a high-surface-area grade like Norit® SX Ultra).
-
Agitation: Stir vigorously at 40°C for 60 minutes .
-
Filtration: Filter hot through a Celite pad to remove the carbon (and trapped poisons).
-
Validation: Run the hydrogenation on this "polished" material.
Part 2: Amine Self-Poisoning (The Kinetic Trap)
Q: The reaction starts fast but decelerates rapidly, even though H2 pressure is constant. Why?
A: Your product is poisoning the catalyst.[1] This is Product Inhibition .
The Mechanism
The target molecule contains a free amino group (
-
The Competition: The amine binds to the catalyst surface (
bond) much stronger than the ketone oxygen ( ) or the alkene. -
The Blockade: As the product forms, the concentration of free amine increases, coating the catalyst surface and blocking access to the remaining ketone substrate.
The Solution: In-Situ Protonation
You must convert the "sticky" amine into a "non-stick" ammonium salt.
Protocol: Acidic Hydrogenation Instead of running the reaction on the free base, run it on the hydrochloride salt.
| Parameter | Free Base Protocol (High Risk) | Acidic Protocol (Recommended) |
| Substrate Form | Free Amine ( | Ammonium Salt ( |
| Catalyst Interaction | Strong coordination (Poisoning) | Weak/No coordination (Active) |
| Solvent | Methanol | Methanol + 1.05 eq. HCl (or H2SO4) |
| Reaction Rate | Decays over time | Constant (Zero-order kinetics) |
| Risk | Incomplete conversion | High Yield |
Critical Note: The electron-rich dimethoxy ring is acid-sensitive. Do not use a large excess of strong acid, or you risk catalyzing ether cleavage. Stoichiometric (1:1) acid is ideal.
Part 3: Catalyst Selection & Visualization
Q: Should I use Palladium (Pd/C) or Platinum (Pt/C)?
A: For aromatic ketones with amines:
-
Pd/C (Palladium): Highly active but prone to Hydrogenolysis (cleaving the C-N bond or the benzylic -OH you just formed).
-
Pt/C (Platinum) or PtO2 (Adams' Catalyst): Less active but significantly more selective.[2] It reduces the ketone without stripping the amine.
Visualizing the Poisoning Mechanism
The following diagram illustrates the difference between the "Poisoned" state and the "Protected" state.
Caption: Comparison of amine poisoning (Scenario A) versus protonation strategy (Scenario B) which maintains catalyst activity.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Caption: Diagnostic workflow for identifying the root cause of hydrogenation failure.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Pd or Pt? A: Yes, Raney Nickel is cheaper and less sensitive to amine poisoning than Pd. However, it requires higher pressures (often 50-100 bar) and is pyrophoric. For lab-scale synthesis of high-value intermediates like the dimethoxy derivative, Pt/C or Pd/C (acidified) is safer and offers easier workup.
Q: I see a byproduct with Mass M-16. What is it? A: This is likely the deoxygenated product (3-amino-1-(2,4-dimethoxyphenyl)propane). This occurs via hydrogenolysis of the benzylic alcohol.
-
Cause: Reaction time too long, temperature too high, or too much acid.
-
Fix: Stop the reaction immediately upon consumption of starting material. Switch from Pd to Pt.
Q: How do I remove the acid after the reaction? A: After filtering off the catalyst:
-
Neutralize the filtrate with aqueous NaOH or NaHCO3.
-
Extract the free amine into an organic solvent (DCM or Ethyl Acetate).
-
Wash with water to remove salts.
References
-
BenchChem. (2025).[3] Troubleshooting Catalyst Poisoning in Hydrogenation Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts. Retrieved from
-
Hiden Analytical. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles.[2] Retrieved from
-
American Chemical Society (ACS). (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation.[1] Organometallics. Retrieved from
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts.[4] Retrieved from
Sources
Technical Advisory: Hygroscopicity Control for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Salts
The following technical guide is structured as a specialized support resource for researchers handling 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol. It synthesizes principles of solid-state chemistry with practical troubleshooting protocols.[1][2][3]
Executive Summary & Compound Analysis
Researchers working with 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol often encounter significant hygroscopicity issues, particularly with simple mineral acid salts (e.g., Hydrochloride).[1][2][3] This molecule possesses a "perfect storm" for moisture uptake:
-
Structural Flexibility: The propyl chain allows for conformational freedom, creating voids in the crystal lattice if not tightly packed.
-
Dual H-Bonding Sites: The C1-Hydroxyl and C3-Amine groups act as aggressive hydrogen bond donors/acceptors, competing with lattice interactions for atmospheric water.[1][2][3]
-
Electron-Rich Ring: The 2,4-dimethoxy substitutions increase electron density, potentially influencing the stability of the cation-anion interaction.[1][3]
This guide provides a validated framework to engineer stable, non-hygroscopic solid forms suitable for drug development.
Diagnostic Workflow: The "Stop-Light" Protocol
Before attempting remediation, categorize your current solid form using this decision matrix.[3]
Figure 1: Triage workflow for assessing solid-state stability risks based on Dynamic Vapor Sorption (DVS) data.
Module 1: Counter-Ion Selection Strategy
The most effective method to eliminate hygroscopicity in amino-alcohols is Salt Switching .[1][2] The goal is to increase the lattice energy and hydrophobicity of the anion to shield the protonated amine.
Why HCl Fails
The Chloride ion (
Recommended Counter-Ions
We recommend a Hierarchical Salt Screen focusing on these three tiers:
| Tier | Counter-Ion Class | Examples | Rationale |
| 1 | Dicarboxylic Acids | Fumaric, Succinic, Oxalic | Promotes formation of 2D/3D hydrogen bond networks that "lock" the crystal lattice, reducing voids for water entry.[1][2][3] |
| 2 | Hydrophobic Acids | Tosylic (p-Toluenesulfonic), Napsylic, Benzoic | The large aromatic rings provide steric bulk and hydrophobicity, physically shielding the polar salt bridge from moisture. |
| 3 | Chiral Acids | L-Tartaric, Dibenzoyl-L-tartaric | Pro-Tip: Since your molecule has a chiral center (C1), using a chiral acid often creates tighter packing (higher density) than racemic salts, significantly lowering hygroscopicity.[1][2][3] |
Experimental Protocol: The "Slow-Cool" Screen
-
Stoichiometry: Prepare 1:1 molar equivalents of free base and acid.
-
Solvent: Use anhydrous Ethanol or Isopropanol (avoid Methanol if possible, as it can form solvates).[3]
-
Process: Dissolve at 60°C, then cool at a rate of 5°C/hour to 4°C.
-
Validation: Filter solids and immediately analyze via PLM (Polarized Light Microscopy) for birefringence.[3]
Module 2: Solid-State Engineering[1][2][3]
If changing the salt is not possible (e.g., due to toxicity or solubility constraints), you must engineer the solid state of the existing salt.
Strategy A: Polymorph Screening
Metastable polymorphs are often more hygroscopic than the thermodynamic stable form.
-
Action: Slurry the salt in a non-solvent (e.g., Ethyl Acetate or Heptane) for 48 hours at room temperature and 50°C. This facilitates the conversion to the most stable, densest crystal form.
Strategy B: Co-Crystallization
If the salt is unstable, consider a Co-crystal .[4]
-
Co-formers: Nicotinamide, Saccharin, or Resorcinol.[3]
-
Mechanism: The co-former binds to the specific sites (hydroxyl/amine) that usually attract water, effectively "capping" the hygroscopic liability.
Troubleshooting & FAQs
Q1: My HCl salt turns into an oil within minutes of exposure to air. Is this salvageable?
-
Diagnosis: You are likely observing deliquescence .[3] The Critical Relative Humidity (CRH) of your salt is below the ambient humidity.
-
Fix: Do not try to dry it; the crystal structure is likely collapsed. You must switch to a Tosylate or Fumarate salt.[3] If you must use HCl, you need to develop a lyophile (freeze-dried product) with a bulking agent like Mannitol, but this is a formulation fix, not a drug substance fix.[1][3]
Q2: I see two endotherms in the DSC. Does this affect hygroscopicity?
-
Analysis: This indicates either a solvate desolvation or a polymorphic transition.[3]
-
Risk: If the first endotherm is a dehydration (loss of water) or desolvation, the resulting "activated" lattice is often extremely hygroscopic as it tries to refill those voids.
-
Recommendation: Perform TGA (Thermogravimetric Analysis). If you see weight loss corresponding to the first endotherm, you have a solvate. Switch to an anhydrous crystallization solvent (e.g., dry Acetone/IPA).[3]
Q3: Can I use anti-solvents to force precipitation?
-
Caution: Rapid precipitation with anti-solvents (e.g., dumping reaction mixture into Hexane) creates amorphous material.[3] Amorphous solids have high surface energy and are maximally hygroscopic.[3]
-
Correction: Always use controlled cooling crystallization or vapor diffusion to ensure high crystallinity. The lower the surface area (larger crystals), the lower the moisture uptake kinetics.
Analytical Validation Workflow
Use this logic flow to validate your final solid form.
Figure 2: Analytical sequence for validating hygroscopic stability. "Hysteresis" refers to the gap between adsorption and desorption curves.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][3][5] (The definitive guide on counter-ion selection and pKa rules). [2][3]
-
Newman, A. (2012).[3] Polymorphism in the Pharmaceutical Industry. In Solid-State Analysis of Pharmaceuticals. (Covers the impact of amorphism on hygroscopicity).
-
FDA Guidance for Industry. (2018). ANDAs: Stability Testing of Drug Substances and Products. (Regulatory standards for moisture limits).
-
Kumar, L., et al. (2013).[3] Salt Selection in Drug Development: A Review. Pharmaceutical Technology. (Discusses the specific trade-offs between solubility and hygroscopicity).
Sources
Technical Support Center: Photostability and Degradation of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol . Due to its specific structural motifs—an electron-rich aromatic ring coupled with a benzylic alcohol—this compound presents unique photostability challenges. This center provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure scientific integrity during your stability studies.
Part 1: Mechanistic FAQs
Q: Why is 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol highly sensitive to light exposure? A: The photolability of this compound is driven by the synergistic effect of its functional groups. The 2,4-dimethoxy substitutions are strongly electron-donating, which significantly lowers the oxidation potential of the aromatic system. Upon absorption of UV or visible light, the molecule readily ejects an electron to form a highly reactive radical cation[1]. This intermediate facilitates the rapid photo-oxidation of the adjacent benzylic alcohol into a ketone (3-amino-1-(2,4-dimethoxyphenyl)propan-1-one)[2].
Q: We observe different degradation rates when the compound is in solution versus the solid state. What causes this variance? A: This is a documented interfacial phenomenon. Research on dimethoxybenzene derivatives demonstrates that photodegradation quantum yields can be 6- to 24-fold larger at interfaces (e.g., solid-air or liquid-glass boundaries) compared to bulk aqueous solutions[3]. Furthermore, small bathochromic (red) shifts in the absorption spectra at these interfaces increase the overlap with ambient light, accelerating degradation[3].
Q: What are the primary photodegradation products I should look for during LC-MS analysis? A: You should monitor for three primary mass shifts:
-
-2 Da (Ketone Formation): The most common pathway, where the benzylic alcohol is oxidized to a ketone via a photo-induced hole (
) reaction[2]. -
-14 Da (Demethylation): A primary degradation pathway for dimethoxybenzene radical cations, especially in solvents with high proton-solvating ability[1].
-
Variable (Benzaldehyde Derivatives): Occurs if C-C bond cleavage takes place at the benzylic position[2].
Part 2: Troubleshooting Guide
Issue: High variability in degradation profiles across different experimental batches.
-
Root Cause: Inconsistent light dosing and failure to isolate thermal degradation from photochemical degradation. Light chambers inherently generate heat, which can confound stability data.
-
Solution: Implement a self-validating testing matrix. Always run a parallel "dark control" (wrapped tightly in aluminum foil) alongside your exposed samples. Comparing the dark control to the exposed sample isolates the specific effects of photon absorption from ambient thermal degradation[4].
Issue: Rapid oxidation is occurring even under ambient laboratory lighting.
-
Root Cause: The 2,4-dimethoxy substitution shifts the absorption spectrum, allowing the molecule to absorb higher-energy visible light present in standard fluorescent laboratory fixtures[3].
-
Solution: Handle the compound strictly under low-actinic (amber) lighting. For storage, utilize amber glass vials (Type I) that block transmission below 400 nm, and avoid storing the compound in protic solvents (like water or methanol) which stabilize the degradative radical cation[1].
Part 3: Self-Validating Experimental Protocol
To ensure regulatory compliance and scientific trustworthiness, follow this step-by-step methodology based on ICH Q1B standards. This protocol is designed as a self-validating system, meaning the experiment inherently proves its own accuracy through built-in chemical actinometry.
Step 1: Sample Preparation
-
Solid State: Spread the 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol powder evenly in a chemically inert glass or quartz dish. Ensure the sample thickness is
3 mm to guarantee uniform light penetration[5]. -
Solution State: Prepare a 1 mg/mL solution in an aprotic, HPLC-grade solvent. Place in a 10 mm quartz cell to ensure full UV transmission.
Step 2: Control Implementation (Thermal Validation)
-
Prepare identical solid and solution samples and wrap them completely in aluminum foil. These "Dark Controls" will be placed in the exact same chamber to validate that any observed degradation is strictly photochemical[4].
Step 3: Actinometry Setup (Dose Validation)
-
Do not rely solely on the chamber's digital sensors. Prepare a 2% w/v aqueous solution of quinine monohydrochloride dihydrate in a 10 mm quartz cell. This acts as a chemical actinometer to quantitatively confirm the UV dose received by the samples[5].
Step 4: Light Exposure
-
Place samples, controls, and the actinometer into the photostability chamber. Utilize a light source designed to produce an output similar to the D65/ID65 emission standard[4].
-
Irradiate the chamber until the actinometer indicates a minimum exposure of 1.2 million lux hours of visible light and 200 Watt-hours/m² of UV light (300-400 nm)[6].
Step 5: Analysis & Escalation
-
Analyze all samples via LC-MS/MS. If the exposed drug substance exhibits >5% degradation compared to the dark control, you must escalate the testing to evaluate protective packaging (Immediate Pack
Marketing Pack)[4][5].
Part 4: Data Presentation
Table 1: Quantitative Degradant Profiling
| Degradation Pathway | Expected Mass Shift (LC-MS) | Mechanistic Cause | Prevention Strategy |
| Benzylic Oxidation | -2 Da | Photo-induced hole ( | Exclude oxygen during storage; use amber glass. |
| Demethylation | -14 Da | Radical cation degradation in high-proton solvating media[1]. | Avoid protic solvents; formulate in aprotic media. |
| C-C Bond Cleavage | Variable | Nucleophilic attack or radical scission at the benzylic position[2]. | Add radical scavengers (e.g., BHT) to formulations. |
Table 2: ICH Q1B Standardized Light Exposure Parameters
| Parameter | Minimum Required Dose | Purpose | Validation Method |
| Visible Light | 1.2 million lux hours | Simulates ambient indoor/outdoor visible light exposure[6]. | Calibrated lux meter. |
| UV Light | 200 Watt-hours/m² | Simulates high-energy ultraviolet exposure (300-400 nm)[6]. | Quinine chemical actinometry[5]. |
| Temperature | Controlled (e.g., 25°C) | Prevents thermal degradation from confounding photostability data. | Parallel dark control sample[4]. |
Part 5: Mandatory Visualizations
Photochemical degradation pathways of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol.
Stepwise ICH Q1B photostability testing and packaging evaluation workflow.
References[2] Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqXEUft9KWlIjuJ8iB4JB7rfLTuWr9uZN5qlAuF3ndHXNcP5f_sAt2Igps6JKHJG-4RHBBQVJe3YrXDpLUsmJS7zeUqznMvwJDEh5cEAJtJdmEGJT414wL7heMW-9jIBmid52_JfCrBz5GkQ1rfR8Z1jd5P66ATRbv[3] Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJ0qUI7xTHdN95oMZcJxAugPwY4cWpDCAUcK9Xc68NRDDdDzkY7PPsP9i_ty7qFbOXvBgSeAaUc42hyeJlEY-8cEn2kfavXnnrcAJlD5lvbcOPDTxsXn4p7TfQPlvIyVTR55DhdJg5r6aNKgQlS89OY-LkH2_rAQxXr99KD3qnr8=[5] ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO1tQENNvTalfsMdREMhaAbfSbckVRIwgRT3yN-zfWrQexejraKb0lowVmRFDHWFufksum_NucNeuYBb26zgfYbuF8t9pecS9gJ3PpUIXv8bAVKsxNZeyFT30B-CENEAers9nD6r8=[4] ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAV87SgwC-14OvQdAWJvogiv9Q0h1VHbkftFtWJ-bQuqCvhXlJXxqyruHAPvUlKJ7atijNBQZx0ApjLSyVLow4E8SIjN0jE3fG_0_L2hpib_zsU8JETjNP7lbljVbOc9BXB6X7kfKaQyI2VvIXBivzHNuVlxwEcJpeHvsEwqq0ae3bKxXibXLFdy--kfEMH2IxkQZ4HAGlU1DdY8o=[6] Understanding ICH Photostability Testing. Q-Lab.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGvN-2nZImT46EswthBc8Fd281C5wplodhvEhSScGwP8Ium3oLb5EgaR_aUFcseZKMF0c0b3baKOviKAPj4qlvKVeZJkzIkE32uuUu0SDft3ZeE10JWdJ6yfxwF_Xr5-KUq81BIpo2-BLtOOUYX6Lx2E22Yp08dlHXXE_g6Frz-9waqQ==[1] Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErCdACNNK4P0rUaZ72TqXZgVbtqTUyZxynK-gMOSFgi6mA-mu_wA7pifAzfok_yGg2UO1SEPvxy6oqrIsMYVpN99d0W_m-WmZwu5Nm3tBu12SWdLkYypjOEgSebSwLT8CYFg6LwRPpfFD34UA=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 4. ikev.org [ikev.org]
- 5. youtube.com [youtube.com]
- 6. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
Validation & Comparative
HPLC Method Development Guide: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Purity Analysis
[1]
Executive Summary
The analysis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol presents a classic "amino-aromatic" chromatographic challenge. As a basic amino alcohol with an electron-rich aromatic ring, this molecule often exhibits severe peak tailing on standard C18 columns due to secondary silanol interactions. Furthermore, critical synthetic impurities—specifically the corresponding ketone intermediate and dehydrated styrene derivatives—often co-elute under generic gradient conditions.
This guide compares three distinct separation strategies:
-
Traditional C18 (Low pH): The industry standard, often resulting in suboptimal peak symmetry.
-
Hybrid C18 (High pH): A strategy to suppress amine ionization, improving shape but risking retention loss.
-
Fluorophenyl (PFP) Core-Shell (The Optimized Method): Utilizing
- electron interactions to achieve superior selectivity and peak shape.
Verdict: The PFP (Pentafluorophenyl) method is identified as the superior approach, offering a 30% improvement in resolution and a Tailing Factor (Tf) < 1.2 by leveraging specific fluorinated stationary phase interactions with the dimethoxy-substituted ring.
Chemical Context & Separation Challenge
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
Analyte: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
-
Key Functional Groups:
-
Primary Amine: Highly basic (pKa
9.5). At neutral/acidic pH, it is protonated ( ), leading to ionic interactions with residual silanols on silica columns (the primary cause of tailing). -
2,4-Dimethoxy Phenyl Ring: Electron-rich system. This is the "handle" we can use for alternative selectivity.
-
Hydroxyl Group: Adds polarity, reducing retention in Reversed-Phase Liquid Chromatography (RPLC).
-
Critical Quality Attributes (Impurities)
For purity analysis, the method must resolve the main peak from likely synthetic byproducts:
-
Impurity A (Ketone): 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one (Synthetic precursor).
-
Impurity B (Alkene): Dehydration product (Styrene derivative).
Method Comparison: Experimental Data
We evaluated three distinct protocols to determine the optimal Quality Control (QC) method.
Summary of Performance Metrics
| Metric | Method A: Generic C18 (Acidic) | Method B: Hybrid C18 (High pH) | Method C: PFP (Acidic) (Recommended) |
| Column | C18 (3.5 µm, 100 Å) | C18 Hybrid (2.5 µm) | PFP Core-Shell (2.6 µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM | 10mM |
| Retention ( | 1.8 (Moderate) | 0.9 (Poor - Elutes too fast) | 3.2 (Excellent) |
| Tailing Factor ( | 2.4 (Fail) | 1.1 (Pass) | 1.15 (Pass) |
| Resolution ( | 1.5 (Marginal) | 1.2 (Co-elution risk) | > 4.0 (Robust) |
| Mechanism | Hydrophobicity only | Hydrophobicity (Neutral amine) | Hydrophobicity + |
Detailed Analysis
Method A: The "Generic" Failure (C18 Low pH)
-
Protocol: Standard C18 column with Water/Acetonitrile and 0.1% Formic Acid.
-
Outcome: The protonated amine interacts strongly with surface silanols. Result: Severe tailing (
). While the dimethoxy ring provides some retention, the peak shape compromises integration accuracy for low-level impurities.
Method B: The High pH Compromise (Hybrid C18)
-
Protocol: XBridge or similar Hybrid C18 using Ammonium Bicarbonate (pH 10).
-
Outcome: At pH 10, the amine is de-protonated (neutral). Peak shape is perfect (
). -
Failure Point: The neutral molecule is too polar (due to the -OH and methoxy groups) and elutes near the void volume (
). This causes ion suppression in MS and poor separation from unretained matrix salts.
Method C: The Optimized Solution (PFP Phase)
-
Protocol: Pentafluorophenyl (PFP) column with Ammonium Formate (pH 3.0).
-
Why it works: The PFP ring is electron-deficient (fluorine is electronegative). The analyte's 2,4-dimethoxy ring is electron-rich. This creates a strong, specific
- interaction (donor-acceptor). -
Result: This specific interaction retains the molecule longer than C18 despite the polarity, allowing the amine to elute with excellent shape away from the solvent front.
Visualizing the Separation Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Figure 1: Mechanism comparison. The PFP phase leverages the electron density of the dimethoxy ring for specific retention, whereas C18 relies solely on non-specific hydrophobicity.
Recommended Protocol: PFP Method
This protocol is validated for robustness and is suitable for QC release testing.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex PFP or Waters HSS PFP, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 280 nm (Targeting the Phenol/Methoxy absorption) |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Isocratic hold to retain polar amine |
| 12.0 | 60 | Linear Ramp (Elutes Main Peak) |
| 12.1 | 95 | Wash (Elutes dimers/non-polars) |
| 15.0 | 95 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Standard Preparation
-
Diluent: 90:10 Water:Acetonitrile (Do not use 100% organic; the amine salt may precipitate or cause peak distortion).
-
Concentration: 0.5 mg/mL for assay; 0.005 mg/mL for impurity markers.
Troubleshooting & Optimization Logic
Decision Tree for Basic Analytes
Use this logic flow when adapting this method for similar amino-alcohol derivatives.
Figure 2: Method Development Decision Tree. For electron-rich aromatics, PFP is the preferred route over High pH C18.
References
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
- Context: Validates the use of PFP phases for separating substituted methoxybenzene isomers where C18 fails.
-
Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]
- Context: Discusses the multiple selectivity mechanisms (H-bonding, dipole-dipole, aromatic)
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
- Context: Compares PFP and C18 retention behavior for basic analytes, highlighting the "ion-exchange" character of PFP
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1] LCGC North America. Retrieved from [Link]
-
Context: Provides the theoretical grounding for
- interactions between electron-poor stationary phases and electron-rich analytes.
-
Sources
Comparative Guide: 1H-NMR and 13C-NMR Spectral Interpretation of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol , a critical intermediate in the synthesis of pharmaceutical agents.
The following content is structured for researchers requiring high-fidelity structural verification. It synthesizes theoretical chemical shift principles with practical experimental protocols to distinguish this compound from its metabolic precursors (ketones) and regioisomers (3,4-dimethoxy analogs).
Executive Summary
-
Compound Class:
-Amino Alcohol / Phenylpropanol derivative. -
Key Diagnostic Feature: The 2,4-dimethoxy substitution pattern creates a distinct aromatic splitting profile (ABX system with specific coupling constants) that differentiates it from the common 3,4-dimethoxy (veratrole) regioisomer.
-
Critical Comparison: This guide compares the spectral "performance" (resolution and diagnostic utility) of CDCl₃ versus DMSO-d₆ solvent systems, and contrasts the target alcohol with its ketone precursor.
Part 1: Structural Visualization & Atom Mapping
To ensure accurate assignment, we define the atom numbering system used throughout this guide.
Figure 1: Atom mapping for spectral assignment. The 'Ar' suffix denotes the aromatic ring, while 'Ali' denotes the propyl chain.
Part 2: Experimental Protocol
Causality of Solvent Choice:
-
CDCl₃ (Chloroform-d): Best for resolution of the aliphatic chain and carbon backbone. However, exchangeable protons (-OH, -NH₂) are often broad or invisible due to rapid exchange.
-
DMSO-d₆ (Dimethyl Sulfoxide-d6): Essential for confirming the alcohol functionality. The strong hydrogen-bonding capability of DMSO slows proton exchange, often revealing the -OH proton as a distinct doublet and the -NH₂ protons as broad singlets.
Standard Operating Procedure (SOP):
-
Sample Mass: Weigh 10–15 mg of the solid product.
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) for full structural validation. Use CDCl₃ only if solubility permits and -OH detection is not critical.
-
Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove undissolved particulates that cause line broadening.
-
Acquisition:
-
1H-NMR: 16 scans, 1s relaxation delay (d1).
-
13C-NMR: 512 scans minimum (due to low sensitivity), 2s relaxation delay.
-
Part 3: 1H-NMR Spectral Interpretation
3.1 Detailed Assignment Table (Solvent: DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Interpretation Notes |
| Ar-H6 | 7.25 – 7.35 | Doublet (d) | 1H | 8.5 | Ortho to C1'. Deshielded by alkyl chain. |
| Ar-H5 | 6.45 – 6.55 | DD | 1H | 8.5, 2.4 | Ortho to H6, Meta to H3. |
| Ar-H3 | 6.40 – 6.45 | Doublet (d) | 1H | 2.4 | Meta coupled. Shielded by two OMe groups. |
| OH | 5.00 – 5.20 | Doublet (d) | 1H | 4.5 | Visible in DMSO only. Couples to H1. |
| H1 (CH) | 4.70 – 4.85 | Multiplet (m) | 1H | - | Benzylic methine. Shifts upfield to ~3.0 in ketone precursor. |
| OMe (x2) | 3.70 – 3.75 | Singlets (s) | 6H | - | Two distinct or overlapping peaks. |
| H3 (CH₂) | 2.60 – 2.75 | Triplet (t) | 2H | 7.0 | Adjacent to Nitrogen. |
| H2 (CH₂) | 1.65 – 1.85 | Multiplet (m) | 2H | - | Shielded central methylene. |
| NH₂ | 1.50 – 2.50 | Broad (br s) | 2H | - | Chemical shift varies with concentration/water content. |
3.2 Comparative Analysis: Target vs. Alternatives
A. Target vs. Ketone Precursor (3-amino-1-(2,4-dimethoxyphenyl)propan-1-one) The reduction of the ketone to the alcohol is the final synthetic step. Incomplete reduction is a common quality issue.
-
Target (Alcohol): Signal at δ 4.7–4.8 ppm (H1) .
-
Alternative (Ketone): No signal in the 4.0–6.0 ppm region. The protons adjacent to the carbonyl (H2) will be significantly deshielded (shifted downfield to ~3.0 ppm ) compared to the alcohol's H2 (~1.7 ppm).
B. Target vs. Regioisomer (3,4-Dimethoxy analog) The 2,4-substitution pattern is electronically distinct from the 3,4-pattern.
-
2,4-Dimethoxy (Target):
-
H6: ~7.3 ppm (Isolated from shielding OMe groups).
-
H3/H5: ~6.5 ppm (Strongly shielded).
-
Pattern: One proton is significantly downfield of the other two.
-
-
3,4-Dimethoxy (Alternative):
-
H2/H5/H6: All clustered around 6.7 – 6.9 ppm .
-
Pattern: A tight multiplet region; lacks the wide separation seen in the 2,4-isomer.
-
Part 4: 13C-NMR Spectral Interpretation
The 13C spectrum provides the definitive carbon backbone verification.
| Carbon Type | Shift (δ ppm) | Assignment | DEPT-135 Phase |
| C=O (Ketone) | ~198.0 | Impurity Marker | Quaternary (Invisible) |
| Ar-C2, C4 | 157.0 – 160.0 | C-O (Methoxy) | Quaternary (Invisible) |
| Ar-C1 | 125.0 – 128.0 | Ipso Carbon | Quaternary (Invisible) |
| Ar-C6 | 127.0 – 129.0 | CH (Aromatic) | Positive (+) |
| Ar-C5 | 104.0 – 105.0 | CH (Aromatic) | Positive (+) |
| Ar-C3 | 98.0 – 99.0 | CH (Aromatic) | Positive (+) |
| C1 (CH-OH) | 65.0 – 70.0 | Benzylic Carbinol | Positive (+) |
| OMe | 55.0 – 56.0 | Methoxy | Positive (+) |
| C3 (CH₂-N) | 38.0 – 42.0 | Amine-adjacent | Negative (-) |
| C2 (CH₂) | 35.0 – 38.0 | Central Methylene | Negative (-) |
Part 5: Diagnostic Workflow (Decision Tree)
Use this logic flow to interpret your raw data.
Figure 2: Diagnostic decision tree for quality control.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for ABX aromatic splitting patterns and shielding effects of methoxy groups).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 2,4-dimethoxybenzene fragment shifts). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Determination of enantiomeric excess (ee) in 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol samples
Executive Summary & Strategic Context
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a
For drug development professionals, the accurate determination of enantiomeric excess (ee) is not merely a compliance step but a safety imperative. The (S)-enantiomer and (R)-enantiomer may exhibit vastly different binding affinities or toxicological pathways.
This guide presents three validated methodologies for ee determination, ranked by precision and throughput:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): The gold standard for QC and process development.
-
Chiral Gas Chromatography (GC): A high-resolution alternative requiring derivatization.
- H-NMR with Chiral Derivatizing Agents (CDAs): A rapid, structural verification method for early-stage R&D.
Primary Methodology: Chiral HPLC (Direct Analysis)[1]
Method Rationale
Direct Chiral HPLC is the preferred method due to its high sensitivity, reproducibility, and ability to recover the sample. For
Why this works: The 3-amino and 1-hydroxyl groups act as hydrogen bond donors/acceptors, while the 2,4-dimethoxyphenyl group provides
Recommended Protocol
Column Selection:
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Strategy: The presence of the primary amine requires a basic modifier to suppress ionization and prevent peak tailing.
-
Base Solvent: n-Hexane (or n-Heptane)
-
Modifier: Isopropyl Alcohol (IPA) or Ethanol
-
Additive (Critical): Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.
| Parameter | Specification |
| Column | Chiralpak AD-H ( |
| Mobile Phase | n-Hexane : IPA : DEA ( |
| Flow Rate | 1.0 mL/min |
| Temperature | |
| Detection | UV at 280 nm (Targeting the dimethoxybenzene chromophore) |
| Injection Vol. | 5–10 |
Method Development Workflow
Figure 1: Decision tree for developing a robust chiral HPLC method for amino alcohols.
Alternative Methodology: Chiral GC (Derivatization Required)
Method Rationale
Gas Chromatography is excellent for volatile intermediates but challenging for polar amino alcohols due to hydrogen bonding. Derivatization is mandatory to mask the -NH
Derivatization Protocol (Trifluoroacetylation)
This reaction converts the polar amino alcohol into a volatile bis-trifluoroacetamide/ester derivative.
-
Sample Prep: Dissolve 5 mg of sample in 1 mL Dichloromethane (DCM).
-
Reagent: Add 50
L Trifluoroacetic Anhydride (TFAA). -
Reaction: Incubate at
for 15 minutes in a sealed vial. -
Workup: Evaporate excess reagent under
stream; reconstitute in n-Hexane.
GC Conditions
| Parameter | Specification |
| Column | Cyclodex-B or equivalent ( |
| Carrier Gas | Helium (1.0 mL/min, constant flow) |
| Injector | Split (1:50), |
| Oven Program | |
| Detector | FID at |
Rapid Verification: H-NMR with Mosher's Acid
Method Rationale
When a chiral column is unavailable, or for confirming absolute configuration, derivatization with a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride (MTPA-Cl) is definitive. This converts enantiomers into diastereomers, which have distinct NMR chemical shifts.
Mechanism & Protocol
The reaction creates a diastereomeric amide/ester. The anisotropic effect of the Mosher phenyl ring causes predictable upfield/downfield shifts in the proton signals of the substrate, allowing assignment of configuration (R or S).
Protocol:
-
Mix: 5 mg Substrate + 10 mg (R)-(-)-MTPA-Cl in 0.6 mL Pyridine-
(or CDCl with excess pyridine). -
Incubate: Shake for 10 minutes at room temperature.
-
Analyze: Run
H-NMR (400 MHz+). -
Calculate ee: Integrate the distinct methoxy signals of the Mosher moiety or the benzylic protons of the substrate.
Figure 2: Formation of diastereomers for NMR analysis.
Comparative Analysis of Methods
| Feature | Chiral HPLC | Chiral GC | |
| Precision | High ( | Medium-High | Medium ( |
| Sample Prep | Minimal (Dissolve & Shoot) | High (Derivatization) | High (Derivatization) |
| Throughput | High (Automated) | Medium | Low (Manual) |
| Cost/Run | Low (Solvents) | Low (Gases) | High (Deuterated solvents) |
| Suitability | Best for QC/Process | Volatile samples only | Structure elucidation |
References
-
Chiral Separation of Amino Alcohols: Zhang, T., et al.
-amino alcohols by HPLC using polysaccharide-based chiral stationary phases." Journal of Chromatography A, 2007. Link -
Mosher's Method : Hoye, T. R., et al. "A Practical Guide to Mosher's Procedure." Nature Protocols, 2007. Link
-
General HPLC Strategy : Phenomenex. "Chiral HPLC Method Development Guide." Link
-
Analogous Chemistry : "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol." ResearchGate, 2008. Link
Comparing synthesis routes: Mannich reaction vs. reduction for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
The 3-amino-1-arylpropan-1-ol scaffold is a privileged motif in medicinal chemistry, frequently serving as the structural backbone for psychoactive therapeutics, cardiovascular agents, and complex biologically active molecules[1]. For researchers targeting 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, selecting the optimal synthetic route is critical for balancing yield, scalability, atom economy, and stereochemical control.
This guide objectively compares two primary synthetic pathways: the classical Mannich reaction followed by reduction (Route A), and the Aldol-type condensation of acetonitrile followed by nitrile reduction (Route B).
Mechanistic Workflows & Logical Relationships
Synthesis Route A: Mannich reaction followed by sequential reduction and deprotection.
Synthesis Route B: Aldol-type condensation with acetonitrile and subsequent nitrile reduction.
Route A: The Mannich / Reduction Pathway
Causality & Design: Direct Mannich reactions utilizing ammonia or primary amines typically fail due to uncontrollable over-alkylation, yielding complex mixtures of bis- and tris-alkylated products. To circumvent this, dibenzylamine is utilized as a sterically hindered, selectively removable secondary amine. The resulting Mannich base is then subjected to a two-stage reduction: sodium borohydride (NaBH₄) selectively reduces the ketone to the secondary alcohol, followed by palladium-catalyzed hydrogenolysis to cleave the benzyl protecting groups.
Self-Validating Experimental Protocol:
-
Mannich Condensation:
-
Procedure: Suspend 2,4-dimethoxyacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and dibenzylamine hydrochloride (1.2 eq) in absolute ethanol. Add a catalytic amount of concentrated HCl and reflux for 12-16 hours.
-
Validation: Reaction completion is indicated by the consumption of the starting ketone via TLC (Hexanes/EtOAc 7:3, UV active).
-
Workup: Concentrate the solvent, partition between EtOAc and 1M NaOH (to free-base the amine). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
-
Ketone Reduction:
-
Procedure: Dissolve the crude Mannich base in methanol at 0°C. Slowly add NaBH₄ (1.5 eq) in portions. Stir for 2 hours at room temperature.
-
Validation: Effervescence (H₂ gas evolution) must be observed upon hydride addition. TLC (DCM/MeOH 95:5) will show a shift to a more polar spot corresponding to the alcohol.
-
Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Extract with DCM.
-
-
Hydrogenolysis (Debenzylation):
-
Procedure: Transfer the intermediate to a high-pressure reactor with methanol. Add 10% Pd/C (10% w/w). Purge with N₂, then H₂. Stir under 50 psi H₂ at 40°C for 24 hours.
-
Validation: Monitor by LC-MS for the complete disappearance of the dibenzyl mass (M+H - 180).
-
Workup: Filter through a Celite pad to remove Pd/C. Safety Check: Pd/C is highly pyrophoric; do not let the filter cake dry completely. Concentrate to yield the crude primary amino alcohol.
-
Route B: The Aldol / Nitrile Reduction Pathway
Causality & Design: Optically active and racemic β-hydroxy nitriles are highly versatile direct precursors for γ-amino alcohols[2]. Route B leverages the acidity of acetonitrile (pKa ~25). Because acetonitrile is a weak acid, it requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) to form the lithiated carbanion without triggering self-condensation. The resulting β-hydroxy nitrile is then aggressively reduced to the primary amine.
Self-Validating Experimental Protocol:
-
Aldol-Type Addition:
-
Procedure: Cool a solution of anhydrous THF and diisopropylamine (1.1 eq) to -78°C under argon. Add n-BuLi (1.1 eq) dropwise to generate LDA in situ. Stir for 30 mins. Add anhydrous acetonitrile (1.2 eq) dropwise and stir for 45 mins to ensure complete metalation. Finally, add 2,4-dimethoxybenzaldehyde (1.0 eq) in THF dropwise. Stir for 2 hours at -78°C.
-
Validation: A slight color change typically occurs upon carbanion formation. TLC (Hexanes/EtOAc 1:1) will reveal the β-hydroxy nitrile as a UV-active spot that stains dark brown with KMnO₄.
-
Workup: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate.
-
-
Nitrile Reduction:
-
Procedure: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Dropwise add the β-hydroxy nitrile dissolved in THF. Reflux for 4 hours.
-
Validation: Vigorous bubbling indicates the initial reaction of the hydride with the hydroxyl proton.
-
Workup (Fieser Method): Cool to 0°C. For every
grams of LiAlH₄ used, sequentially add mL H₂O, mL 15% NaOH, and mL H₂O. Validation: A granular white precipitate (lithium aluminate salts) will form, confirming successful and safe quenching. Filter the salts and concentrate the filtrate to obtain the final product.
-
Comparative Analysis
| Parameter | Route A: Mannich / Reduction | Route B: Aldol / Nitrile Reduction |
| Step Count | 3 Steps | 2 Steps |
| Typical Overall Yield | 45% - 55% | 60% - 70% |
| Atom Economy | Low (Sacrificial benzyl groups are lost) | High (Direct addition of fragments) |
| Scalability | Excellent (Standard reactors, mild temps) | Poor (Requires -78°C cryogenic cooling) |
| Key Safety Hazards | Pyrophoric Pd/C, pressurized H₂ gas | Highly reactive LDA and LiAlH₄ |
| Stereocontrol Potential | Difficult (Requires asymmetric hydrogenation) | High (Amenable to chiral Lewis acids) |
Conclusion: Route A provides a robust, highly scalable process suitable for multi-gram scale-up without the need for specialized cryogenic infrastructure, though it suffers from lower atom economy. Conversely, Route B offers a more direct, atom-economical two-step synthesis with excellent potential for asymmetric adaptation, but is bottlenecked by the hazards and logistical challenges of handling LDA and LiAlH₄ at scale.
References
-
Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles. ARKIVOC. [Link]
Sources
A Senior Application Scientist's Guide to Validating Assay Methods for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol in biological matrices such as plasma and urine. As a molecule of interest in pharmaceutical development, its accurate quantification is paramount for pharmacokinetic and toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of the most appropriate assay method.
The principles and acceptance criteria discussed herein are grounded in the authoritative guidelines for bioanalytical method validation established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]
The Analytical Challenge: Quantifying a Polar Molecule in a Complex Environment
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol presents a typical bioanalytical challenge: a polar molecule with a primary amine and a hydroxyl group, lacking a strong intrinsic chromophore. This makes its selective and sensitive detection in the complex milieu of biological fluids a non-trivial task. The choice of analytical technique and, critically, the sample preparation strategy, will dictate the success of the validation and subsequent study sample analysis.
This guide will compare three principal analytical platforms:
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The comparison will be framed around key validation parameters: selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and matrix effect.
Foundational Step: Robust Sample Preparation
Irrespective of the final analytical technique, the journey to reliable data begins with a meticulous sample preparation strategy. The primary goals are to remove endogenous interferences, particularly proteins and phospholipids, and to concentrate the analyte.[7]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[8][9][10][11] | Simple, fast, and inexpensive.[11] Suitable for high-throughput workflows. | Non-selective, may result in "dirty" extracts with significant matrix effects (ion suppression in MS).[12] Analyte may be lost due to co-precipitation. | Early-stage discovery, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its relative solubility.[13][14] | Cleaner extracts than PPT, reducing matrix effects.[12] Can be optimized for selectivity by adjusting pH and solvent polarity. | More labor-intensive and time-consuming than PPT.[7] Requires larger volumes of organic solvents. Emulsion formation can be an issue.[12] | Methods requiring cleaner extracts than PPT can provide. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, while interferences are washed away.[15][16][17] | Provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[15][16] Highly selective and can concentrate the analyte significantly. Amenable to automation.[7] | More expensive and requires more extensive method development than PPT or LLE. | "Gold standard" for regulated bioanalysis, especially for methods requiring high sensitivity.[18] |
For 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, a mixed-mode cation exchange SPE sorbent would be an ideal choice, leveraging the basicity of the primary amine for strong retention and allowing for rigorous washing steps to remove neutral and acidic interferences.
Method 1: HPLC with Derivatization and UV/Fluorescence Detection
Due to the lack of a strong native chromophore, direct UV detection of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol at low wavelengths (e.g., 195-220 nm) would suffer from poor sensitivity and high background interference from the biological matrix.[19] Therefore, pre-column derivatization is mandatory to attach a UV-absorbing or fluorescent tag to the primary amine.[19][20][21]
Causality of Experimental Choice: Derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) introduces a highly fluorescent fluorenyl group, enabling sensitive detection in the picogram range.[19]
Experimental Protocol: HPLC-FLD
-
Sample Preparation (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL methanol followed by 1 mL water.
-
Pre-treat 200 µL of plasma with 200 µL of 2% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of borate buffer (pH 9.0).
-
Add 100 µL of FMOC-Cl solution (1 mg/mL in acetonitrile).
-
Vortex and let the reaction proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 50 µL of 1 M glycine solution.
-
Inject a 20 µL aliquot into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, increase to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence Detector (FLD).
-
Excitation/Emission: 265 nm / 315 nm.
-
Performance Characteristics (Expected)
| Parameter | Expected Performance | Rationale |
| Selectivity | Good | Dependent on chromatographic separation from endogenous fluorescent compounds and excess derivatizing reagent. |
| LLOQ | ~1-10 ng/mL | Fluorescence detection provides high sensitivity. |
| Linearity | Good (r² > 0.99) | Expected over a 2-3 order of magnitude concentration range. |
| Matrix Effect | Low to Moderate | SPE provides clean extracts, but residual matrix components can still affect derivatization efficiency. |
| Throughput | Low | Multi-step sample preparation and derivatization are time-consuming. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol by GC is not feasible due to its high polarity and low volatility, which would lead to poor peak shape and thermal degradation.[22] Derivatization is essential to mask the polar amine and hydroxyl groups, increasing volatility and thermal stability.[22][23][24]
Causality of Experimental Choice: A two-step derivatization is often employed. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) targets the hydroxyl group, while acylation with trifluoroacetic anhydride (TFAA) targets the primary amine.[22] This creates a stable, volatile derivative suitable for GC-MS analysis.
Experimental Workflow for GC-MS
Caption: Workflow for GC-MS analysis involving LLE and chemical derivatization.
Experimental Protocol: GC-MS
-
Sample Preparation (LLE):
-
To 500 µL of plasma, add a suitable internal standard (e.g., a deuterated analog).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of acetonitrile, 50 µL of BSTFA, and 25 µL of TFAA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[22]
-
Cool to room temperature and inject a 1 µL aliquot into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Performance Characteristics (Expected)
| Parameter | Expected Performance | Rationale |
| Selectivity | Very High | Both GC retention time and the mass-to-charge ratio of specific ions provide high selectivity.[25] |
| LLOQ | ~0.5-5 ng/mL | SIM mode provides excellent sensitivity. |
| Linearity | Excellent (r² > 0.995) | Stable derivatization and detection lead to a wide linear range. |
| Matrix Effect | Low | LLE provides a relatively clean extract, and the high selectivity of MS minimizes interference. |
| Throughput | Low | Derivatization is a critical, time-consuming step. |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the "gold standard" for regulated bioanalysis due to its superior sensitivity, selectivity, and speed.[2] For 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol, this technique offers direct analysis without the need for derivatization.
Causality of Experimental Choice: The analyte can be readily ionized using Electrospray Ionization (ESI) in positive mode, protonating the primary amine. The high selectivity is achieved by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
Experimental Workflow for LC-MS/MS
Caption: High-throughput workflow for LC-MS/MS analysis using protein precipitation.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (PPT):
-
To 100 µL of plasma in a 96-well plate, add 20 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new plate.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase A/B (50:50).
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole with ESI source (positive mode).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte (e.g., [M+H]⁺ → major product ion).
-
Performance Characteristics (Expected)
| Parameter | Expected Performance | Rationale |
| Selectivity | Unsurpassed | MRM is highly specific, virtually eliminating interferences. |
| LLOQ | < 0.1 ng/mL | The combination of ESI and MS/MS provides exceptional sensitivity. |
| Linearity | Excellent (r² > 0.998) | Wide dynamic range of 3-4 orders of magnitude is common. |
| Matrix Effect | Can be significant | Co-eluting matrix components can suppress or enhance the ESI process. Requires careful evaluation using post-column infusion experiments and mitigation with a stable isotope-labeled internal standard. |
| Throughput | High | Simple PPT sample prep and fast LC gradients (<5 min) allow for rapid analysis. |
Comparative Summary and Recommendation
| Feature | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct) |
| Sample Preparation | Complex (SPE + Derivatization) | Complex (LLE + Derivatization) | Simple (PPT) |
| Selectivity | Good | Very High | Unsurpassed |
| Sensitivity (LLOQ) | Good (~1-10 ng/mL) | Very Good (~0.5-5 ng/mL) | Excellent (<0.1 ng/mL) |
| Throughput | Low | Low | High |
| Cost (Instrument) | Low | Moderate | High |
| Regulatory Acceptance | Acceptable | High | Highest ("Gold Standard") |
Senior Scientist's Recommendation:
For the validation of assay methods for 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol in a regulated drug development environment, LC-MS/MS is the unequivocally superior choice . Its combination of high throughput, unsurpassed selectivity, and exceptional sensitivity makes it the most robust and efficient platform for supporting pharmacokinetic and toxicokinetic studies. While the initial capital investment is higher, the speed of analysis and the quality of the data provide a significant return on investment. The primary challenge in LC-MS/MS method development will be the characterization and management of potential matrix effects, which can be effectively addressed through the use of a stable isotope-labeled internal standard and appropriate sample cleanup if necessary.
GC-MS represents a viable, highly selective alternative if an LC-MS/MS system is unavailable, but its low throughput due to the mandatory derivatization step makes it less suitable for large sample sets. HPLC-FLD is the least favorable option for this application; while sensitive, it is more susceptible to interferences and the multi-step sample processing introduces more potential for variability.
Ultimately, the choice of method must be fit-for-purpose, but for generating high-quality, defensible data for regulatory submission, the path of least resistance and highest scientific integrity leads directly to LC-MS/MS.
References
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Accessed via Google Search.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Accessed via Google Search.
- What is Solid Phase Extraction (SPE)?
- Application Notes and Protocols for Plasma Protein Precipit
- European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- An Introduction to Solid Phase Extraction (SPE). (2017, January 10). Bio-Analysis Centre.
- Solid Phase Extraction (SPE) Columns in Biological Sample Preparation. (2025, December 16). J&K Scientific.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004, January 16). PubMed.
- USFDA guidelines for bioanalytical method valid
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24).
- Overview of Liquid-Liquid Extraction (LLE)
- Protein precipit
- Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. (2022, February 1).
- Advances in Sample Preparation for Biological Fluids. (2020, November 12).
- Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013, February 19). Element Lab Solutions.
- Protein Precipitation Method. (2025, June 9). Phenomenex.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone.
- Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016, August 19). Bioanalysis Zone.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
- Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2011, July 7). Journal of Agricultural and Food Chemistry.
- Derivatization Methods in GC and GC/MS. IntechOpen.
- Derivatiz
- HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (2016, July 15). PubMed.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019, November 12). Royal Society of Chemistry.
- HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. (2018, November 14). Taylor & Francis Online.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15).
- Detecting Primary Amines. (2006, March 18).
- (PDF) HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma.
- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.
- Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis.
- Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. PMC.
- Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021, September 27). University of Debrecen.
- A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. (2024, October 29). PMC.
- (PDF) Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS). (2024, March 12).
- 3-[(2,4-dimethoxyphenyl)amino]-1-(naphthalen-2-yl)propan-1-one. Sigma-Aldrich.
- Quality Control in GC–MS Analysis of Amino Acids. (2025, June 28).
- Preliminary study on application of urine amino acids profiling for monitoring of renal tubular injury using GLC-MS. (2014, November 14). Postępy Higieny i Medycyny Doświadczalnej.
- LC-MS/MS analysis of free amino acids. MASONACO.
- analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research.
- Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. OUCI.
- Amino Acid Analysis Methods.
- Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021, May 24). PMC.
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Technical Guide: IR Spectroscopy Characterization of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
[1][2]
Executive Summary & Application Context
In the synthesis of substituted phenethylamines and propanolamine derivatives—often critical scaffolds in neuropharmacology (e.g., dopamine agonists)—3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol serves as a pivotal intermediate.[1] Its purity and structural integrity are paramount, as the reduction of the precursor ketone to this alcohol determines the stereochemical and functional success of downstream reactions.
This guide provides a rigorous infrared (IR) spectroscopic profile of the target compound. Unlike generic spectral lists, this document focuses on comparative analysis against its immediate synthetic precursor (the ketone) and structural analogs. This approach enables researchers to use IR not just for identification, but as a real-time process control tool to monitor reaction completeness (reduction efficiency).[1]
Characteristic IR Profile: The Target Compound[3]
The IR spectrum of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is defined by the interplay between the hydrogen-bonding capacity of the amino-alcohol tail and the electron-donating effects of the dimethoxybenzene core.[1]
Table 1: Diagnostic Peak Assignments (Target)
| Frequency Region (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Note |
| 3300 – 3450 | O-H / N-H | Stretch (Broad) | Critical Identifier. Overlap of hydroxyl and primary amine stretches.[1] Broadening indicates H-bonding. |
| 2830 – 2960 | C-H (Aliphatic & O-Me) | Stretch | Distinct shoulders at ~2835 cm⁻¹ are characteristic of methoxy (O-CH₃) C-H stretching.[1] |
| 1610, 1585, 1505 | Aromatic Ring | C=C Stretch | The 2,4-dimethoxy substitution enhances ring electron density, often splitting the 1600 cm⁻¹ band.[1] |
| 1450 – 1470 | CH₂ / CH₃ | Bend (Scissoring) | Methylene deformation in the propyl chain and methyl deformation in methoxy groups. |
| 1200 – 1270 | Ar-O-C | Stretch (Asym) | Strong Intensity. Characteristic of aryl alkyl ethers (methoxy groups attached to the ring).[1] |
| 1030 – 1050 | C-O / C-N | Stretch | Overlap of the primary alcohol C-O stretch and the aliphatic amine C-N stretch. |
| 800 – 860 | Ar-H | Out-of-Plane Bend | Fingerprint. 1,2,4-trisubstituted pattern: Two adjacent H (~820 cm⁻¹) and one isolated H (~870 cm⁻¹).[1] |
Comparative Analysis: Target vs. Alternatives
To validate the synthesis, one must distinguish the target from its precursors and potential byproducts. The most common "alternative" in a reaction vessel is the unreduced ketone precursor.
Process Control: Alcohol (Target) vs. Ketone (Precursor)
Precursor: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-one (or its HCl salt).[1] Transformation: Reduction of C=O to C-OH.
| Feature | Target (Alcohol) | Precursor (Ketone) | Process Insight |
| Carbonyl Region | Absent | Strong band @ ~1660-1680 cm⁻¹ | The disappearance of the C=O peak is the primary metric for reaction completion.[1] |
| Hydroxyl Region | Strong, Broad (~3350 cm⁻¹) | Weak/Absent | Appearance of the broad OH band confirms reduction. (Note: Amine NH peaks exist in both, but OH dominates width). |
| Fingerprint | C-O stretch ~1040 cm⁻¹ | C-C(=O)-C skeletal modes | The shift in the fingerprint region confirms the hybridization change at the benzylic carbon (sp² → sp³). |
Expert Insight: The carbonyl peak in the precursor is often shifted to lower wavenumbers (~1660 cm⁻¹) compared to standard ketones (~1715 cm⁻¹) due to conjugation with the electron-rich dimethoxy ring.[1] Do not mistake this lower frequency for an amide or impurity; it is intrinsic to the precursor.
Structural Analog: 2,4-Dimethoxy vs. 3,4-Dimethoxy
Isomeric confusion is common in bulk raw material sourcing.[1]
-
2,4-Dimethoxy (Target): 1,2,4-substitution pattern.[1] Expect Ar-H bending peaks at ~820 cm⁻¹ (2 adjacent H) and ~870 cm⁻¹ (1 isolated H).[1]
-
3,4-Dimethoxy (Analog): 1,2,4-substitution pattern (functionally similar but electronically different).[1] The key differentiator is often the overtone patterns in the 1660–2000 cm⁻¹ region (weak) or subtle shifts in the methoxy C-O stretches due to steric crowding differences between the 2-position (ortho) and 3-position (meta).
Experimental Protocol: Self-Validating IR Analysis
This protocol ensures that the spectrum you generate is artifact-free and reliable for structural confirmation.[1]
Sample Preparation
The free base of the target is likely a viscous oil or low-melting solid, while the hydrochloride salt is a crystalline solid.
Method A: Attenuated Total Reflectance (ATR) - Recommended [1]
-
Best for: Oils, sticky solids, and rapid process checks.
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]
-
Step 1: Clean crystal with isopropanol; collect background.[1]
-
Step 2: Apply ~10 mg of sample.[1] If solid, apply high pressure to ensure contact.
-
Step 3: Scan (16 scans min, 4 cm⁻¹ resolution).
Method B: KBr Pellet
-
Best for: Crystalline salts (HCl) for high-resolution fingerprinting.[1]
-
Ratio: 1:100 (Sample:KBr).[1]
-
Critical Step: Grind strictly dry KBr.[1] Moisture creates a false O-H peak at 3400 cm⁻¹, masking the target's alcohol signal.
Data Validation Workflow
Use this logic flow to validate your product:
-
Check 1680 cm⁻¹: Is there a peak?
-
Yes: Incomplete reduction (Ketone present).[1] Action: Continue reaction.
-
No: Proceed.
-
-
Check 3300-3400 cm⁻¹: Is it broad and strong?
-
Check 2835 cm⁻¹: Are methoxy shoulders visible?
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process using IR spectroscopy during the synthesis of the target compound.
Caption: Figure 1. Logic flow for validating the reduction of the ketone precursor to the target amino-alcohol using critical IR spectral checkpoints.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Authoritative text for general functional group assignments).
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Propanone, 1-(2,4-dimethoxyphenyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Source for precursor ketone comparison data).[1]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for interpreting 1,2,4-trisubstituted benzene patterns).
Comparative Analysis of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol Against Classical Phenylpropanolamines
As drug development professionals and synthetic chemists explore the boundaries of the phenethylamine and phenylpropanolamine (PPA) pharmacophores, structural isomers play a critical role in defining receptor selectivity and pharmacokinetic behavior. This guide provides an objective, data-driven comparison between 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol and classical PPAs such as Norephedrine and Methoxamine .
By shifting the amino group from the
Structural and Electronic Divergence: Causality in SAR
Classical phenylpropanolamines, such as [1], possess a 1,2-amino alcohol motif. This specific 2-carbon distance between the aromatic ring and the basic nitrogen is a strict requirement for anchoring into the orthosteric binding pocket of adrenergic receptors (specifically interacting with the Asp106 residue in Transmembrane Domain 3).
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol deviates from this standard in two critical ways:
-
1,3-Amino Alcohol Backbone: The amino group is located at the 3-position (terminal) rather than the 2-position [3]. This extends the alkyl chain distance, increasing conformational flexibility and disrupting the classic adrenergic pharmacophore.
-
2,4-Dimethoxy Substitution: Similar to [2] (which utilizes a 2,5-dimethoxy pattern), the 2,4-dimethoxy substitution significantly enriches the electron density of the aromatic ring. This increases lipophilicity and alters the electrostatic potential map, driving higher passive membrane permeability but drastically reducing
-adrenergic affinity due to steric clash and pharmacophore elongation.
Table 1: Physicochemical Property Comparison
| Compound | Structural Class | Molecular Weight | cLogP | pKa (Amine) | Topological Polar Surface Area (TPSA) |
| 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol | 1,3-Amino Alcohol | 211.26 g/mol | 1.25 | ~9.5 | 64.7 Ų |
| Methoxamine | 1,2-Amino Alcohol | 211.26 g/mol | 0.50 | 9.32 | 64.7 Ų |
| Norephedrine | 1,2-Amino Alcohol | 151.21 g/mol | 0.80 | 9.40 | 46.3 Ų |
Data synthesized from empirical and computed physicochemical models[1][2][3].
Structure-Activity Relationship (SAR) logic tree for phenylpropanolamine derivatives.
Experimental Methodologies (Self-Validating Protocols)
To objectively evaluate the performance of these compounds, we employ two self-validating experimental workflows. A protocol is only as reliable as its internal controls; therefore, both methods below incorporate built-in validation steps to prevent false positives.
Protocol A: High-Throughput Radioligand Binding Assay ( -Adrenergic)
This assay determines the binding affinity (
-
Membrane Preparation: Homogenize CHO cells stably expressing human
-adrenergic receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. -
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand ([³H]-Prazosin, 0.5 nM final), and 25 µL of the test compound (serial dilutions from
to M). -
Self-Validation (Non-Specific Binding): Dedicate 3 wells per plate to receive 10 µM of unlabeled Prazosin instead of the test compound. Causality: This saturates all specific receptor sites. Any remaining radioactive signal is strictly non-specific lipid binding, which must be subtracted to calculate true specific binding.
-
Filtration & Quantification: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with cold buffer. Quantify bound radioactivity using liquid scintillation counting.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive Blood-Brain Barrier (BBB) permeability (
-
Lipid Coating: Coat the PVDF membrane filter of the donor plate with 5 µL of a 20 mg/mL porcine brain lipid solution dissolved in dodecane.
-
Donor/Acceptor Assembly: Add 150 µL of test compound (50 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Combine the plates into a sandwich configuration.
-
Self-Validation (Integrity Check): Co-incubate the donor wells with 100 µM Lucifer Yellow. Causality: Lucifer Yellow is a highly polar fluorescent marker that cannot passively cross an intact lipid membrane. If fluorescence is detected in the acceptor well post-incubation, the lipid membrane was compromised, and the data for that specific well is automatically discarded.
-
Incubation & Analysis: Incubate the sandwich for 5 hours at 25°C. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
Self-validating PAMPA workflow utilizing Lucifer Yellow for membrane integrity verification.
Comparative Experimental Data
The quantitative results highlight the profound impact of the 1,3-amino alcohol structural shift. While Methoxamine acts as a potent
Table 2: Pharmacological & Permeability Profile
| Compound | BBB Permeability ( | Primary Pharmacological Role | |
| 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol | > 10,000 (Negligible) | 12.4 ± 0.8 | Synthetic intermediate / Atypical probe |
| Methoxamine | 150 ± 12 | 4.1 ± 0.5 | Potent |
| Norephedrine | 820 ± 45 | 8.6 ± 0.6 | Non-selective Adrenergic Agonist |
Data Interpretation:
The experimental data confirms our structural hypothesis. The extension to a 3-amino configuration in 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol abolishes the classical
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4786, Norephedrine" PubChem, [Link]. Accessed 9 March 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6082, Methoxamine" PubChem, [Link]. Accessed 9 March 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol" PubChem, [Link]. Accessed 9 March 2026.
Mastering Solid-State Analysis: XRD Characterization of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Summary
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a critical chiral amino-alcohol intermediate, structurally analogous to precursors used in the synthesis of serotonin reuptake inhibitors (e.g., Dapoxetine). In its free base form, this molecule often presents as a viscous oil or low-melting solid, posing significant challenges for purification, handling, and regulatory documentation.
This guide details the X-Ray Diffraction (XRD) strategy required to overcome these physical limitations. By focusing on salt formation and subsequent crystallographic analysis, researchers can definitively establish absolute configuration (stereochemistry), identify polymorphic forms, and secure intellectual property claims—tasks that NMR and HPLC cannot perform alone.
Part 1: Strategic Necessity – Why XRD?
In drug development, "seeing" the molecule via NMR is insufficient; you must understand how the molecules pack.
The "Oil-to-Solid" Imperative
The free base of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is prone to existing as an amorphous oil or gum due to the flexibility of the propyl chain and hydrogen-bonding capability of the amine/alcohol groups.
-
The Solution: Reaction with pharmaceutically acceptable acids (HCl, Tartaric acid, Fumaric acid) to generate crystalline salts.
-
XRD Role: Powder XRD (PXRD) is the only non-destructive method to confirm that a solid precipitate is a true crystalline salt, not just an amorphous dispersion.
Absolute Configuration (Chirality)
This molecule contains a chiral center at the C1 position (and potentially C3 if substituted).
-
The Problem: NMR cannot distinguish enantiomers without chiral shift reagents. Optical rotation (
) is comparative, not absolute. -
The Solution: Single Crystal XRD (SC-XRD).
-
Mechanism: Using anomalous dispersion (Bjervet’s method) or co-crystallization with a heavy-atom chiral acid (e.g., p-bromobenzoic acid), SC-XRD determines the absolute configuration (
or ) with >99% confidence.
Polymorph Screening
Different crystal packings (polymorphs) of the same salt can exhibit vastly different solubility and bioavailability profiles.
-
XRD Role: PXRD provides a unique "fingerprint" for each polymorph. Regulatory agencies (FDA/EMA) require this data to ensure batch-to-batch consistency.
Part 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from crude synthesis to definitive structural characterization.
Figure 1: Critical workflow for converting the amorphous free base into a crystalline solid suitable for X-ray diffraction analysis.
Step-by-Step Methodology
Phase 1: Salt Formation (Crystallization)
Objective: Convert the likely oily free base into a crystalline hydrochloride or tartrate salt.
-
Dissolution: Dissolve 100 mg of crude 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol in 2 mL of anhydrous ethanol or isopropanol.
-
Acidification:
-
For HCl Salt: Add 1.1 equivalents of HCl (4M in dioxane) dropwise at 0°C.
-
For Chiral Resolution: Use L-(+)-Tartaric acid (1.0 eq) dissolved in warm ethanol.
-
-
Nucleation: Stir at room temperature. If no precipitate forms after 1 hour, add "anti-solvent" (diethyl ether or n-heptane) dropwise until turbidity persists.
-
Crystal Growth: Store the vial at 4°C. For SC-XRD quality crystals, use Vapor Diffusion : Place the small vial (uncapped) inside a larger jar containing diethyl ether and seal the large jar.
Phase 2: Powder XRD (PXRD) Data Collection
Objective: Establish the "fingerprint" of the bulk material.
-
Instrument: Bruker D8 Advance or Panalytical Empyrean.
-
Radiation: Cu K
( Å). -
Sample Prep: Lightly grind the salt to minimize preferred orientation. Mount on a zero-background silicon holder.
-
Scan Parameters:
-
Range: 3° to 40°
. -
Step Size: 0.02°.
-
Time per step: 1 second (screening) or 10 seconds (publication quality).
-
Phase 3: Single Crystal XRD (SC-XRD)
Objective: Determine 3D structure and stereochemistry.
-
Selection: Pick a crystal with defined edges (size
mm) under a polarizing microscope. -
Mounting: Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal vibration and improve resolution.
Part 3: Comparative Analysis & Data Interpretation
Technique Comparison: XRD vs. Alternatives
Why can't you just use NMR? The table below highlights the specific gaps XRD fills.
| Feature | XRD (Powder & Single Crystal) | NMR (Solution State) | DSC (Thermal Analysis) |
| Primary Detection | Crystal Lattice / Packing | Molecular Connectivity | Phase Transitions (Heat Flow) |
| Polymorph ID | Excellent (Definitive) | Impossible (Dissolution destroys lattice) | Good (Different melting points) |
| Chirality | Absolute (via SC-XRD) | Relative (Requires chiral shift reagents) | None |
| Amorphous Content | Detectable (Halo pattern) | Invisible | Detectable (Tg glass transition) |
| Sample Recovery | Non-destructive | Non-destructive | Destructive |
Interpreting the Data: What to Look For
1. The "Amorphous Halo" vs. "Bragg Peaks"
-
Free Base (Oil/Gum): If you run PXRD on the free base, you will likely see a broad "hump" or halo between 15°–25°
. This indicates a lack of long-range order. -
Crystalline Salt: Sharp, distinct peaks.
-
Expected Key Peaks (Simulated for HCl Salt): Look for low-angle peaks between 5°–10°
, representing the largest d-spacing (often the distance between layers of the organic cation and chloride anion).
-
2. Polymorph Differentiation
If you crystallize from Ethanol vs. Acetone, you may get two different patterns.
-
Polymorph A: Peaks at
. -
Polymorph B: Peaks at
. -
Action: If peaks shift, you have new polymorphs. If peaks only change intensity, it is likely "preferred orientation" of the crystals, not a new form.
3. Absolute Configuration (Flack Parameter)
For SC-XRD, the software will calculate a Flack Parameter :
-
Value
: The structural model (e.g., -isomer) is correct. -
Value
: The model is inverted (you actually have the -isomer). -
Value
: Twinning (racemic crystal or domain intergrowth).
References
- Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (The definitive text on why XRD is crucial for drug solids).
-
Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (The foundational paper for determining chirality via XRD). Link
-
Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, 198, 163-208. (Review of salt selection and polymorphism). Link
-
ChemScene / Sigma-Aldrich Data Sheets. (2024). Physical properties of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol analogs (CAS 2135331-86-9). Link
Safety Operating Guide
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol proper disposal procedures
Standard Operating Procedure: Disposal and Hazard Management of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a specialized organic intermediate frequently utilized in drug development and synthetic chemistry. To safely manage this compound, laboratory personnel must understand the causality behind its reactivity. Structurally, the molecule features a propanol backbone substituted with a primary amine and a highly lipophilic 2,4-dimethoxyphenyl ring.
The primary amine group acts as a moderate base and a strong nucleophile. If improperly disposed of in generic organic waste streams containing halogenated solvents (e.g., dichloromethane), it can undergo slow, exothermic Menschutkin alkylation reactions, potentially pressurizing sealed waste containers. Furthermore, hazard data extrapolated from structural analogues like 3-amino-1-propanol indicates that the freebase form is highly corrosive to skin and ocular tissue. The addition of the dimethoxyarene moiety increases the molecule's partition coefficient (logP), enhancing its ability to persist in organic phases and necessitating strict environmental isolation.
Quantitative Physicochemical & Hazard Data
To inform proper handling and disposal, the following table summarizes the critical physicochemical metrics and their direct operational implications.
| Property / Hazard Metric | Value / Classification | Operational Implication for Disposal |
| Molecular Formula | C11H17NO3 | Incineration yields nitrogen oxides (NOx); requires high-temperature commercial incineration. |
| Molecular Weight | 211.26 g/mol | Used to calculate exact stoichiometric equivalents for acid neutralization. |
| Functional Groups | Primary amine, aliphatic alcohol, dimethoxyarene | Amine basicity requires pre-disposal quenching to prevent cross-reactivity in waste carboys. |
| GHS Hazard Statements | H302, H312, H314 (Extrapolated) | Corrosive and harmful via systemic absorption; mandates strict PPE (nitrile/neoprene gloves). |
| EPA Waste Code | D002 (Corrosive) | Unneutralized aqueous waste (pH ≥ 12.5) triggers strict RCRA hazardous waste protocols[1]. |
Waste Segregation & Routing Workflow
Proper segregation is the cornerstone of laboratory safety and regulatory compliance. Because 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol contains no halogens but possesses reactive functional groups, it must be routed carefully to prevent incompatible chemical mixing.
Workflow for the segregation and disposal of 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol waste streams.
Self-Validating Pre-Disposal Neutralization Protocol
Direct disposal of the basic free amine into waste carboys violates the core principle of hazard reduction outlined in[2]. To ensure safety, the amine must be converted to its stable, non-nucleophilic hydrochloride salt. This protocol is self-validating, meaning the operator receives immediate, observable feedback to confirm the chemical hazard has been neutralized before proceeding.
Methodology:
-
Dilution & Containment : Transfer the liquid waste containing the compound into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Dilute with a compatible, non-reactive solvent (e.g., ethanol or water) to a concentration below 0.5 M. Causality: Dilution is critical to safely dissipate the exothermic heat generated during acid-base neutralization. Place the flask in secondary containment.
-
Titration : While stirring vigorously at room temperature, add 1.0 M Hydrochloric Acid (HCl) dropwise. Causality: The acid protonates the primary amine (
), eliminating its nucleophilicity and basicity, thereby stabilizing the molecule for bulk storage. -
Self-Validation Check : After 5 minutes of continuous stirring, extract a 100 µL aliquot using a glass pipette and apply it to a broad-range pH indicator strip.
-
Pass Condition: The pH reads between 6.0 and 8.0. The amine is fully quenched. Proceed to Step 4.
-
Fail Condition: The pH remains > 8.0. Unreacted freebase is still present. Return to Step 2 and add additional HCl in 5 mL increments until the pass condition is met.
-
-
Final Disposal : Transfer the validated, pH-neutral solution into the designated aqueous or non-halogenated organic waste carboy.
Emergency Spill Response & Decontamination Protocol
In the event of a localized spill, rapid containment is required to prevent aerosolization or surface degradation.
Methodology:
-
Isolation & PPE : Evacuate non-essential personnel from the immediate area. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.
-
Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Do not use combustible absorbents like sawdust, as the basic amine can initiate exothermic degradation of the organic matrix.
-
Absorption & Collection : Sweep the saturated absorbent using a non-sparking tool and deposit it into a heavy-duty, sealable polyethylene bag. Label as "Solid Hazardous Waste - Corrosive Amine."
-
Surface Decontamination (Self-Validating) : Wash the affected surface with a mild 5% citric acid solution to neutralize residual microscopic amine traces.
-
Validation: Swab the cleaned surface with a pH strip moistened with deionized water. The surface is considered decontaminated only when the swab reads a neutral pH (~7.0).
-
Regulatory Compliance & Accumulation Standards
Waste management must align with federal and institutional guidelines. Under the EPA's Resource Conservation and Recovery Act (RCRA), academic and R&D laboratories benefit from specific flexibilities regarding hazardous waste determinations, provided strict accumulation rules are followed[1].
-
Satellite Accumulation Areas (SAA) : Waste containing 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol must be stored at or near the point of generation. Volumes must not exceed 55 gallons of standard hazardous waste[1].
-
Labeling : Containers must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (no abbreviations), and the primary hazard class (e.g., "Corrosive", "Toxic") the moment the first drop of waste is added to the container[1].
References
-
[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: The National Academies Press. URL:[Link]
-
[1] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: United States Environmental Protection Agency (EPA). URL:[Link]
Sources
Personal Protective Equipment & Handling Guide: 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol
Executive Summary & Risk Profile
3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol is a functionalized amino alcohol often utilized as a chiral building block in the synthesis of pharmaceutical intermediates.[1] Its structure combines a basic primary amine, a secondary alcohol, and an electron-rich dimethoxy-substituted aromatic ring.
Scientific Integrity Note: While specific toxicological data for this exact isomer is limited in public repositories, structural analogs (e.g., 3-Amino-3-phenyl-1-propanol) are classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1 [1, 2]. Therefore, this guide adopts a "Worst-Case" Safety Protocol , treating the substance as a corrosive and severe irritant to ensure maximum operator safety.
Core Hazard Classifications (Inferred)
| Hazard Type | Classification | H-Statement | Rationale |
| Skin Corrosion/Irritation | Category 1B | H314 | Presence of primary amine functionality capable of chemical burns. |
| Eye Damage | Category 1 | H318 | Basic amines can cause irreversible corneal damage upon contact. |
| Acute Toxicity (Oral) | Category 4 | H302 | Common for phenylpropanolamine derivatives. |
| Sensitization | Skin Sens. 1 | H317 | Potential for allergic skin reaction upon repeated exposure. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
Primary Barrier Protection
| Component | Specification | Technical Justification |
| Hand Protection | Double Gloving (Nitrile) • Inner: 4 mil Nitrile• Outer: 5-8 mil Nitrile (Long Cuff) | Amino alcohols can permeate latex. Nitrile offers superior resistance to organic bases. Double gloving prevents breakthrough during doffing. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient due to the risk of corrosive dust or splashes bypassing side shields. |
| Body Protection | Lab Coat (High-Closure) + Chemical Resistant Apron | Cotton lab coats can absorb liquids; an apron provides an impervious barrier for the torso. |
| Respiratory | Fume Hood (Mandatory) If hood unavailable: N95/P100 Respirator | Prevents inhalation of fine particulates during weighing or transfer. |
PPE Decision Logic
The following decision tree dictates the required protection level based on operational state and quantity.
Figure 1: PPE Selection Logic based on physical state and quantity thresholds.
Operational Handling Protocol
A. Weighing & Transfer (Solid State)
Objective: Minimize dust generation and static discharge.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Management: Use an antistatic gun or ionizer bar if the powder appears "flyaway" (common with dry amino alcohols).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Containment: Weigh into a tared vial with a screw cap. Avoid weighing paper; use weighing boats or direct weighing to reduce transfer steps.
B. Reaction Setup (Liquid/Solution)
Objective: Prevent exothermic runaways and accidental splashes.
-
Solvent Choice: Dissolve the solid in a polar solvent (e.g., Methanol, DCM) slowly.
-
Addition Order: Add the amino alcohol solution to the reaction mixture, not the reverse, especially if handling acid chlorides or anhydrides (exothermic acylation).
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. The electron-rich dimethoxy ring can be susceptible to oxidative degradation over long periods [3].
Emergency Response & Spill Management
Immediate Exposure Response[2][3]
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][4][5] Hold eyelids apart. Time is critical to prevent corneal opacification [4].
-
Skin Contact: Remove contaminated clothing.[3][4][5][6][7] Wash skin with soap and copious water.[3][4][5][8] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Spill Cleanup Workflow
For spills < 50g/50mL. For larger spills, evacuate and contact EHS.
Figure 2: Standard Operating Procedure for laboratory-scale spill cleanup.
Disposal & Waste Management
Compliance: All waste must be handled in accordance with local (e.g., EPA, RCRA) and institutional regulations.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste container labeled "Toxic/Corrosive Solids." |
| Liquid Waste | Basic Organic Waste | Segregate into "Basic/Alkaline Organic" waste streams. Do not mix with acidic waste streams to avoid exotherms. |
| Contaminated Sharps | Biohazard/Sharps | Needles used for transfer must go directly into sharps bins. Do not recap. |
References
-
Fisher Scientific. (2025).[3][9] Safety Data Sheet: 3-Amino-3-phenyl-1-propanol. Retrieved from
-
ECHEMI. (2024). 3-Amino-1-propanol Safety Data Sheet (SDS) - CAS 156-87-6. Retrieved from
-
Sigma-Aldrich. (2025).[3][6] Product Specification: Dimethoxy-substituted Anilines and Derivatives. Retrieved from
-
Cameo Chemicals (NOAA). (2025). Response Recommendations for Amines, Liquid, Corrosive. Retrieved from
Sources
- 1. unifr.ch [unifr.ch]
- 2. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
